Malic acid 4-Me ester
Description
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2R)-2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m1/s1 |
InChI Key |
ZJDXMXMEZZVUKO-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)O)O |
Canonical SMILES |
COC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Regioselective Synthesis of (S)-Malic Acid 4-Methyl Ester from L-Malic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (S)-Malic acid 4-methyl ester, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the readily available and inexpensive starting material, L-malic acid. Due to the differential reactivity of the two carboxylic acid moieties in L-malic acid, a direct regioselective esterification at the 4-position is challenging. Therefore, a robust multi-step chemical approach involving a protection-esterification-deprotection strategy is the most viable pathway. This guide details the experimental protocols for this synthetic route, presents quantitative data in a structured format, and includes visualizations of the process workflow.
Synthetic Strategy Overview
The synthesis of (S)-Malic acid 4-methyl ester from L-malic acid necessitates a strategic approach to differentiate the two carboxyl groups. The carboxyl group at the 1-position (C-1), being adjacent to the hydroxyl group, exhibits different steric and electronic properties compared to the carboxyl group at the 4-position (C-4). Direct esterification methods, such as Fischer esterification, typically lead to a mixture of the 1-monoester, 4-monoester, and the diester, with a potential preference for the 1-monoester. To achieve exclusive methylation at the C-4 position, a protection strategy is employed.
The overall synthetic workflow can be summarized in three key stages:
-
Protection: The 1-carboxyl and 2-hydroxyl groups of L-malic acid are simultaneously protected by forming a cyclic acetal (B89532) derivative. This is a common and effective method for protecting 1,2-diols and related functionalities.
-
Esterification: The remaining free carboxylic acid at the 4-position is then esterified to its methyl ester using standard esterification conditions.
-
Deprotection: The protecting group is removed under acidic conditions to yield the final product, (S)-Malic acid 4-methyl ester.
This sequence ensures the desired regioselectivity and preserves the stereochemical integrity of the chiral center.
Figure 1: Overall workflow for the synthesis of (S)-Malic acid 4-methyl ester.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis.
Step 1: Protection of L-Malic Acid as (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
This step involves the formation of an acetonide to protect the 1-carboxyl and 2-hydroxyl groups of L-malic acid.
Materials:
-
L-Malic acid
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of L-malic acid (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction can be gently heated to reflux to increase the rate.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected L-malic acid as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Figure 2: Experimental workflow for the protection of L-malic acid.
Step 2: Esterification of the Protected L-Malic Acid
The free carboxylic acid at the 4-position of the protected intermediate is esterified to its methyl ester.
Materials:
-
Protected L-malic acid from Step 1
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated, catalytic amount) or other esterification catalyst (e.g., DCC/DMAP)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (B109758) or Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected L-malic acid (1 equivalent) in anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the protected (S)-malic acid 4-methyl ester. This product can be purified by column chromatography if necessary.
Step 3: Deprotection to (S)-Malic Acid 4-Methyl Ester
The final step involves the removal of the acetonide protecting group to yield the target molecule.
Materials:
-
Protected (S)-malic acid 4-methyl ester from Step 2
-
Methanol
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected ester (1 equivalent) in methanol.
-
Add 1 M aqueous hydrochloric acid until the pH is approximately 1-2.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude (S)-malic acid 4-methyl ester.
-
The final product can be purified by column chromatography on silica (B1680970) gel to obtain the pure (S)-malic acid 4-methyl ester.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The values are indicative and may vary based on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Protection | L-Malic Acid | (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid | p-TSA | Acetone | 25-56 | 24-48 | 85-95 |
| 2 | Esterification | Protected L-Malic Acid | Protected (S)-Malic Acid 4-Methyl Ester | H₂SO₄ | Methanol | 0-25 | 12-24 | 80-90 |
| 3 | Deprotection | Protected Ester | (S)-Malic Acid 4-Methyl Ester | HCl | Methanol/H₂O | 25 | 4-8 | 90-98 |
Conclusion
The synthesis of (S)-Malic acid 4-methyl ester from L-malic acid is effectively achieved through a three-step sequence involving protection, esterification, and deprotection. This method provides a reliable and regioselective route to this important chiral intermediate. The use of an acetonide protecting group allows for the selective functionalization of the C-4 carboxyl group. The protocols detailed in this guide are robust and can be adapted for various scales of synthesis in a research or drug development setting. Careful monitoring of each reaction step by appropriate analytical techniques such as TLC and NMR is crucial for optimizing reaction conditions and ensuring the purity of the final product.
An In-depth Technical Guide to the Chemical Properties of Malic Acid 4-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid 4-methyl ester, with the chemical formula C₅H₈O₅ and a molecular weight of 148.11 g/mol , is a mono-ester derivative of malic acid.[1] It is also known by other names, including (S)-2-hydroxy-4-methoxy-4-oxobutanoic acid and (S)-2-Hydroxybutanedioic acid 4-methyl ester. This compound is a naturally occurring substance that has been isolated from the herbs of Saccharum sinense. As a derivative of the Krebs cycle intermediate, malic acid, this ester holds potential for applications in various scientific and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, available experimental data, and relevant methodologies.
Chemical and Physical Properties
Malic acid 4-methyl ester is a crystalline solid at room temperature. It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] A summary of its key physical properties is presented in Table 1. It is important to note that several of these values are predicted and not yet experimentally verified.
Table 1: Physical and Chemical Properties of Malic Acid 4-Methyl Ester
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Boiling Point (Predicted) | 357.7 ± 27.0 °C | [1] |
| pKa (Predicted) | 3.49 ± 0.23 | [1] |
| Flash Point (Predicted) | 157.3 ± 17.2 °C | N/A |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [1] |
| Refractive Index (Predicted) | 1.473 | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| CAS Number | 66178-02-7 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for the 4-methyl ester are not available, the spectra of the parent compound, malic acid, can provide some insight.
-
¹H NMR: The proton spectrum of malic acid typically shows a characteristic AX2 spin system for the protons on the carbon backbone. For the 4-methyl ester, one would expect to see a singlet corresponding to the methyl ester protons (at approximately 3.7 ppm), a multiplet for the proton on the hydroxyl-bearing carbon, and two diastereotopic protons adjacent to the ester group, which would likely appear as a multiplet.
-
¹³C NMR: The carbon spectrum of malic acid shows four distinct signals for the four carbon atoms. For the 4-methyl ester, one would expect five signals: one for the methyl group of the ester (around 52 ppm), two for the carboxylic acid and ester carbonyls (in the range of 170-180 ppm), one for the carbon bearing the hydroxyl group (around 67 ppm), and one for the methylene (B1212753) carbon.
Mass Spectrometry (MS)
Specific mass spectrometry data for Malic acid 4-methyl ester is not available. The electron ionization mass spectrum of the parent malic acid shows fragmentation patterns corresponding to the loss of water, carboxyl groups, and other small fragments. For the 4-methyl ester, one would expect to observe a molecular ion peak (M+) at m/z 148, followed by fragmentation patterns involving the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOH), and water (-H₂O).
Infrared (IR) Spectroscopy
An experimental IR spectrum for Malic acid 4-methyl ester is not publicly available. Based on its functional groups, the IR spectrum is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band from the hydroxyl group and the carboxylic acid, typically in the range of 3500-2500 cm⁻¹.
-
C-H stretching bands from the alkyl chain, typically around 2950-2850 cm⁻¹.
-
Two C=O stretching bands: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and one for the ester carbonyl (around 1735-1750 cm⁻¹).
-
C-O stretching bands for the ester and the hydroxyl group, in the region of 1300-1000 cm⁻¹.
Experimental Protocols
Synthesis
A plausible synthetic route for Malic acid 4-methyl ester is the Fischer esterification of malic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction would likely involve refluxing a solution of malic acid in an excess of methanol with a catalytic amount of acid.
Generalized Esterification Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Purification
Purification of the crude product would likely involve the following steps:
-
Neutralization: The reaction mixture would be neutralized with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst.
-
Extraction: The ester would be extracted from the aqueous layer using an organic solvent like ethyl acetate.
-
Drying: The organic layer would be dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: The solvent would be removed under reduced pressure.
-
Chromatography: The final purification would likely be achieved by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of hexane (B92381) and ethyl acetate.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Malic acid 4-methyl ester. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate. Detection could be achieved using a UV detector at a low wavelength (e.g., 210 nm).
General HPLC Analysis Workflow:
Caption: General workflow for the HPLC analysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of Malic acid 4-methyl ester in any signaling pathways. As a derivative of a key metabolite, it could potentially interact with enzymes that recognize malate (B86768) or similar dicarboxylic acids. Further research is required to elucidate any potential biological roles.
Conclusion
Malic acid 4-methyl ester is a naturally derived compound with potential for further scientific investigation. While some of its fundamental chemical and physical properties have been predicted, a significant amount of experimental data, including its melting point, comprehensive spectroscopic characterization, and detailed protocols for its synthesis and analysis, is still lacking. Future research efforts should focus on obtaining this crucial experimental data to fully characterize this compound and explore its potential applications in chemistry, biology, and pharmacology. Researchers interested in this molecule should consider the generalized experimental approaches outlined in this guide as a starting point for their investigations.
References
Malic Acid 4-Me Ester: A Technical Guide for Researchers
CAS Number: 66178-02-7 Molecular Formula: C₅H₈O₅ Molecular Weight: 148.11 g/mol
This technical guide provides a comprehensive overview of Malic acid 4-Me ester, a naturally occurring dicarboxylic acid monoester. Due to the limited availability of specific research on this particular ester, this document synthesizes information from studies on the parent compound, malic acid, and general principles of organic chemistry and natural product isolation. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound, also known as monomethyl malate (B86768), is a derivative of malic acid, an alpha-hydroxy-dicarboxylic acid. It is characterized by the esterification of the carboxylic acid group at the 4-position with a methyl group. The presence of a free carboxylic acid, a hydroxyl group, and an ester functional group suggests a molecule with diverse chemical reactivity and potential for hydrogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66178-02-7 | N/A |
| Molecular Formula | C₅H₈O₅ | N/A |
| Molecular Weight | 148.11 | N/A |
| Physical State | Crystalline solid | [1] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone. | [2] |
| Natural Source | Isolated from the herbs of Saccharum sinense (sugarcane). | [1] |
Synthesis and Isolation
Proposed Synthesis Protocol: Fischer-Speier Esterification
This protocol describes a general method for the selective mono-esterification of a dicarboxylic acid.
Objective: To synthesize this compound from L-malic acid and methanol (B129727).
Materials:
-
L-malic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane or ethyl acetate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and hot plate
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-malic acid in a minimal amount of anhydrous methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
Isolation from Saccharum sinense
This compound has been identified as a natural product in Saccharum sinense. The following is a general protocol for the extraction and isolation of small molecules from plant material.
Objective: To isolate this compound from the dried herbs of Saccharum sinense.
Materials:
-
Dried and powdered Saccharum sinense herb
-
Methanol or ethanol (B145695)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
-
Standard laboratory glassware for extraction and chromatography
Methodology:
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, followed by ethyl acetate.
-
Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica gel.
-
Elution: Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components.
-
Isolation and Identification: Collect the fractions and monitor by TLC. Fractions containing the compound of interest can be combined and further purified by recrystallization or preparative HPLC. The structure of the isolated compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not available in the current scientific literature. However, the biological roles of its parent compound, malic acid, and other malic acid esters are well-documented and may provide insights into the potential activities of the 4-Me ester.
Malic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway for energy production in aerobic organisms. It is also known to possess antioxidant and pH-regulating properties.
Table 2: Reported Biological Activities of Malic Acid and its Derivatives
| Compound/Derivative | Biological Activity | Potential Application | Source |
| L-Malic acid | Energy metabolism intermediate | Food additive, potential therapeutic for fatigue | N/A |
| L-Malic acid | Antioxidant | Cellular protection against oxidative stress | N/A |
| Malic acid esters (general) | Antimicrobial | Food preservation, potential therapeutic | N/A |
| Mono-n-butyl Malate | Antihyperglycemic (α-amylase and α-glucosidase inhibition) | Diabetes management | [3] |
It is important to note that the biological activity of a molecule can be significantly altered by esterification. Therefore, the activities listed above are for reference and require experimental validation for this compound.
Visualizations
Experimental Workflow: Isolation from Natural Source
Caption: General workflow for the isolation of this compound.
Signaling Pathway: Role of Malate in the Citric Acid Cycle
Caption: The conversion of malate in the citric acid cycle.
Conclusion
This compound is a natural product with potential for further scientific investigation. While direct research on this compound is currently limited, this guide provides a foundational understanding based on the chemistry of its parent compound and general experimental methodologies. The proposed synthesis and isolation protocols offer a starting point for obtaining the compound for further study. The known biological activities of related malic acid derivatives suggest potential areas of investigation for this compound, including its metabolic, antioxidant, and antimicrobial properties. Further research is warranted to elucidate the specific biological functions and potential therapeutic applications of this molecule.
References
An In-depth Technical Guide on the Biological Activity of Malic acid 4-Me ester
Affiliation: Google Research
Abstract
Malic acid 4-Me ester, also known as 4-methyl ester malic acid, is a naturally occurring derivative of malic acid isolated from Saccharum sinense. Despite its availability as a research chemical, there is a notable scarcity of published scientific literature detailing its specific biological activities, mechanism of action, and potential therapeutic applications. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in this compound. Due to the limited direct data, this document provides an in-depth overview of the well-established biological roles of its parent compound, L-malic acid, and discusses the potential implications of its 4-methyl ester modification. Furthermore, this guide proposes a structured, hypothetical experimental workflow to systematically investigate the biological profile of this compound, from initial in vitro screening to in vivo validation.
Introduction to this compound
This compound is a carboxylic acid ester with the chemical formula C₅H₈O₅. It is structurally a malic acid molecule in which the carboxylic acid group at the 4-position has been esterified with a methyl group. While commercially available for research purposes, its biological functions remain largely unexplored.
Biological Activity of the Parent Compound: L-Malic Acid
To infer the potential biological activities of this compound, it is essential to first understand the multifaceted roles of L-malic acid.
Central Role in Cellular Metabolism
L-malic acid, in its ionized form malate, is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms.[1][2] Malate is formed from fumarate (B1241708) and is subsequently oxidized to oxaloacetate, a process that generates NADH, a crucial reducing equivalent for ATP synthesis.[2]
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of L-malic acid. It has been shown to improve antioxidant capacity and glucose metabolism.[3] L-malic acid can reduce oxidative stress by decreasing the levels of reactive oxygen species and enhancing the activity of antioxidant enzymes.[4]
Therapeutic Applications
L-malic acid is used in various therapeutic and pharmaceutical applications. It is utilized in treatments for fibromyalgia and dry mouth.[5][6] Additionally, it is used as an excipient in drug formulations to improve solubility and stability.[7] Salts of malic acid, such as potassium L-malate, are used as potassium supplements.[7]
Potential Implications of 4-Methyl Esterification
The esterification of a carboxylic acid can significantly alter its physicochemical properties and, consequently, its biological activity. Methyl esters of biologically active carboxylic acids are often synthesized to create "pro-drugs" with improved cell membrane permeability.[8][9][10] The neutral ester is more lipophilic than the charged carboxylate, facilitating passive diffusion into cells. Once inside, non-specific esterases can hydrolyze the ester back to the active carboxylic acid.[11]
Therefore, it is plausible that this compound could exhibit enhanced cellular uptake compared to malic acid, potentially leading to more potent intracellular effects. This could amplify its role in cellular metabolism or its antioxidant and anti-inflammatory activities.
Proposed Experimental Workflow for Characterizing the Biological Activity of this compound
Given the lack of data, a systematic investigation is required. The following workflow outlines a proposed research plan.
Phase 1: In Vitro Screening
The initial phase aims to establish a basic biological activity profile.
-
Cytotoxicity Assays:
-
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the effect of this compound on the viability of various cell lines (e.g., cancer cell lines like HeLa, and normal cell lines like HEK293). Cells are seeded in 96-well plates, treated with a range of concentrations of the compound for 24-72 hours. MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured spectrophotometrically to determine cell viability.
-
Data Presentation: Results should be presented as IC₅₀ (half-maximal inhibitory concentration) values in a table for each cell line.
-
-
Antioxidant Activity Assays:
-
Protocol: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be performed.[12][13][14][15] For the DPPH assay, a solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The decrease in absorbance at 517 nm is measured after a specific incubation time. The ABTS assay involves generating the ABTS radical cation, which is then incubated with the test compound, and the decrease in absorbance is measured.
-
Data Presentation: The antioxidant capacity can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC) and summarized in a table.
-
-
Enzyme Inhibition Assays:
-
Protocol: Based on the structural similarity to metabolic intermediates, assays for enzymes involved in inflammation (e.g., cyclooxygenases COX-1 and COX-2) or metabolic pathways could be relevant.[16][17] For a COX inhibition assay, the enzyme activity is measured in the presence of various concentrations of this compound by monitoring the oxygen consumption or the formation of prostaglandin (B15479496) E₂.
-
Data Presentation: IC₅₀ values for enzyme inhibition should be tabulated.
-
| Assay Type | Parameter | Cell Line / System | This compound |
| Cytotoxicity | IC₅₀ (µM) | HeLa | To be determined |
| HEK293 | To be determined | ||
| Antioxidant | IC₅₀ (µM) | DPPH Radical Scavenging | To be determined |
| TEAC (mM Trolox/mM) | ABTS Radical Scavenging | To be determined | |
| Enzyme Inhibition | IC₅₀ (µM) | COX-2 | To be determined |
Phase 2: Mechanism of Action and Target Identification
If significant activity is observed in the initial screening, the next phase focuses on elucidating the underlying mechanism.
-
Target Identification:
-
Protocol: Techniques such as affinity chromatography-mass spectrometry or Drug Affinity Responsive Target Stability (DARTS) can be employed.[18][19][20][21] For affinity chromatography, the compound would be immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.
-
-
Pathway Analysis:
-
Protocol: Once a target is identified, its role in relevant signaling pathways can be investigated using techniques like Western blotting to analyze protein expression and phosphorylation status, and qPCR to measure changes in gene expression.
-
Phase 3: In Vivo Validation
The final phase involves validating the in vitro findings in animal models.
-
Toxicity Studies:
-
Protocol: Acute and sub-chronic toxicity studies should be conducted in rodents (e.g., mice or rats) according to OECD guidelines to determine the safety profile and dose range for efficacy studies.[22][23][24][25] This involves administering the compound at various doses and monitoring for clinical signs of toxicity, as well as performing hematological, biochemical, and histopathological analyses.
-
-
Efficacy Studies:
-
Protocol: Based on the in vitro results, appropriate animal models should be selected. For example, if anti-inflammatory activity is observed, a lipopolysaccharide (LPS)-induced inflammation model in mice could be used.[26][27][28][29][30] If effects on metabolism are noted, a diet-induced obesity model might be relevant.[31][32][33] Efficacy would be assessed by measuring relevant biomarkers (e.g., cytokine levels, metabolic parameters) and clinical outcomes.
-
Conclusion
While this compound remains an understudied natural product, its parent compound, L-malic acid, possesses a range of well-documented and significant biological activities. The 4-methyl ester modification has the potential to enhance the cellular uptake and potency of malic acid. The proposed experimental workflow provides a clear and comprehensive roadmap for researchers to systematically investigate the biological activity of this compound, thereby filling a critical knowledge gap and potentially uncovering a novel therapeutic agent. This guide is intended to stimulate and facilitate future research into this promising compound.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits - MetwareBio [metwarebio.com]
- 3. Maternal consumption of l-malic acid enriched diets improves antioxidant capacity and glucose metabolism in offspring by regulating the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Malic Acid Descaler for Drinking Water—Physicochemical Analysis and Biological Activity [mdpi.com]
- 5. Malic acid as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
- 6. Malic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. czhhsw.com [czhhsw.com]
- 8. Preparation of methyl ester precursors of biologically active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Enzyme Inhibition as a Tool in Natural Products Research and Ethnopharmacology: Challenges, Advances and Recent Outcomes [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 23. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 24. scribd.com [scribd.com]
- 25. blog.biobide.com [blog.biobide.com]
- 26. mdpi.com [mdpi.com]
- 27. criver.com [criver.com]
- 28. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 29. asianjpr.com [asianjpr.com]
- 30. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 32. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]
- 33. Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Malic Acid 4-Me Ester: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction
(S)-Malic acid, a naturally occurring and readily available dicarboxylic acid, has long been recognized as a valuable chiral synthon in organic synthesis. Its C4 framework, adorned with multiple functional groups, provides a versatile platform for the construction of complex, stereochemically defined molecules. Among its derivatives, (S)-malic acid 4-methyl ester ((S)-4-methyl 2-hydroxybutanedioate), with the CAS Number 66178-02-7, has emerged as a particularly useful chiral building block. The selective protection of the C4 carboxylic acid as a methyl ester leaves the C1 carboxylic acid and the C2 hydroxyl group available for a wide range of chemical transformations. This strategic differentiation allows for precise control over reactivity and enables the synthesis of a diverse array of chiral molecules, including pharmaceuticals, agrochemicals, and natural products. This in-depth technical guide explores the synthesis, properties, and applications of (S)-malic acid 4-Me ester as a cornerstone of modern asymmetric synthesis.
Physicochemical Properties
(S)-Malic acid 4-Me ester is a crystalline solid that is soluble in a variety of common organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO).[1] This solubility profile facilitates its use in a broad range of reaction conditions.
| Property | Value | Reference |
| CAS Number | 66178-02-7 | [1][2] |
| Molecular Formula | C₅H₈O₅ | [2] |
| Molecular Weight | 148.11 g/mol | [2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥98% | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Synthesis of (S)-Malic Acid 4-Me Ester
The selective mono-esterification of malic acid presents a synthetic challenge due to the presence of two carboxylic acid groups with similar reactivity. However, methods leveraging the formation of cyclic intermediates or the use of specific catalysts can achieve the desired regioselectivity.
Experimental Protocol: Selective Monoesterification via an Anhydride (B1165640) Intermediate
A common and effective method for the selective synthesis of (S)-malic acid 4-Me ester involves the transient formation of an anhydride, followed by regioselective opening with methanol (B129727).
Materials:
-
(S)-Malic acid
-
Acetic anhydride
-
Methanol
-
Pyridine (B92270) (optional, as catalyst)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Anhydride Formation: In a round-bottom flask, suspend (S)-malic acid in dichloromethane. Add acetic anhydride (typically 1.1 to 1.5 equivalents) to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction. Stir the mixture at room temperature until the malic acid has completely dissolved, indicating the formation of the cyclic anhydride.
-
Methanolysis: Cool the reaction mixture in an ice bath. Slowly add methanol (1.0 to 1.2 equivalents) to the solution. The methanol will preferentially attack the less sterically hindered carbonyl group of the anhydride, leading to the formation of the 4-methyl ester.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure (S)-malic acid 4-Me ester.
Expected Yield: Yields for this type of procedure are typically in the range of 70-90%, depending on the specific reaction conditions and purification method.
Logical Workflow for the Synthesis of (S)-Malic Acid 4-Me Ester
Caption: Synthetic workflow for (S)-malic acid 4-Me ester.
Applications in Asymmetric Synthesis
(S)-Malic acid 4-Me ester serves as a versatile chiral building block for the synthesis of a variety of complex molecules. The free carboxylic acid at C1 can be readily transformed into amides, esters, or reduced to an alcohol, while the hydroxyl group at C2 can be protected, oxidized, or used as a stereodirecting group.
Synthesis of Chiral Butyrolactones
One of the key applications of (S)-malic acid 4-Me ester is in the synthesis of enantiomerically pure γ-butyrolactones. These motifs are prevalent in a wide range of natural products and pharmacologically active compounds.
Experimental Protocol: Synthesis of a Chiral Butyrolactone Precursor
This protocol outlines the conversion of (S)-malic acid 4-Me ester to a key butyrolactone intermediate through reduction and subsequent cyclization.
Materials:
-
(S)-Malic acid 4-Me ester
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF) or other suitable reducing agent
-
Tetrahydrofuran (THF), anhydrous
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reduction of the Carboxylic Acid: Dissolve (S)-malic acid 4-Me ester in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess borane (B79455) by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.
-
Lactonization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude diol in a suitable solvent (e.g., toluene (B28343) or dichloromethane) and add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid. Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water, to drive the intramolecular esterification (lactonization).
-
Purification: After the reaction is complete (as monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution to remove the acid catalyst. Dry the organic layer, concentrate, and purify the resulting chiral butyrolactone by column chromatography or distillation.
Expected Yield and Enantiomeric Excess: The overall yield for this two-step process is generally good, often exceeding 70%. Since the chiral center is not directly involved in the reactions, the enantiomeric excess (e.e.) of the starting material is typically retained in the final product.
Reaction Pathway to a Chiral Butyrolactone
Caption: Pathway from (S)-malic acid 4-Me ester to a chiral butyrolactone.
Spectroscopic Data
The structure of (S)-malic acid 4-Me ester can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data for (S)-Malic Acid 4-Me Ester | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.52 (dd, 1H, J = 6.0, 4.0 Hz, -CH(OH)-), 3.72 (s, 3H, -OCH₃), 2.90 (dd, 1H, J = 16.8, 4.0 Hz, -CH₂-), 2.78 (dd, 1H, J = 16.8, 6.0 Hz, -CH₂-). The acidic protons of the carboxylic acid and hydroxyl group may show broad signals or be exchanged with D₂O. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.8 (C=O, acid), 172.1 (C=O, ester), 66.9 (-CH(OH)-), 52.1 (-OCH₃), 38.4 (-CH₂-). |
| IR (KBr, cm⁻¹) | ν: ~3500 (br, O-H), ~3200-2500 (br, O-H of COOH), ~1735 (C=O, ester), ~1710 (C=O, acid). |
| Mass Spectrometry (ESI-) | m/z: 147.0 [M-H]⁻. |
Conclusion
(S)-Malic acid 4-Me ester stands as a testament to the power of chiral pool synthesis. Its ready availability from inexpensive, natural (S)-malic acid, coupled with its versatile and predictable reactivity, makes it an invaluable tool for researchers, scientists, and drug development professionals. The ability to selectively manipulate the functional groups at C1, C2, and C4 provides a robust platform for the stereocontrolled synthesis of a wide range of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of reliable and efficient chiral building blocks like (S)-malic acid 4-Me ester will undoubtedly increase, paving the way for new discoveries in medicine, materials science, and beyond.
References
- 1. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Malic acid 4-Me ester molecular weight and formula
This document provides the core physicochemical properties of Malic Acid 4-Me Ester, a derivative of malic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Properties
This compound, also known as 4-methyl malate, is a mono-methyl ester of malic acid. Its fundamental molecular attributes are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅H₈O₅ | [1][2][3][4] |
| Molecular Weight | 148.11 g/mol | [1][2] |
| CAS Number | 66178-02-7 | [1][2][3][5] |
Chemical Structure and Properties
The structure of this compound consists of a four-carbon dicarboxylic acid backbone (butanedioic acid) with a hydroxyl group at the C-2 position and a methyl ester at the C-4 carboxyl group.
As the user's request for experimental protocols and signaling pathways is not applicable to the query for basic molecular properties, a visualization of the relationship between the compound and its key identifiers is provided below.
Caption: Relationship between this compound and its key properties.
References
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Utilizing (S)-Malic Acid 4-Methyl Ester as a Chiral Pool Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Malic acid and its esters are versatile and cost-effective chiral building blocks extensively utilized in asymmetric synthesis. Their inherent chirality, multiple functional groups, and availability from the natural chiral pool make them ideal starting materials for the enantioselective synthesis of complex molecules, including natural products and pharmaceutical intermediates. This application note details the use of a derivative of (S)-malic acid, specifically diethyl (S)-2-hydroxysuccinate (diethyl (S)-malate), in the stereoselective synthesis of the pharmaceutical agent (+)-pilocarpine. The protocols provided herein offer a detailed guide for the key synthetic transformations, highlighting the utility of malic acid derivatives in constructing stereochemically rich structures.
Core Application: Enantioselective Synthesis of (+)-Pilocarpine
A key application of chiral pool materials derived from (S)-malic acid is the synthesis of (+)-pilocarpine, a cholinergic agonist used in the treatment of glaucoma and xerostomia. The synthesis leverages the stereocenter of diethyl (S)-malate to establish the desired stereochemistry in the target molecule. A critical step in this synthesis is the diastereoselective α-alkylation of diethyl (S)-malate.
Synthetic Workflow Overview
The overall synthetic strategy involves the diastereoselective alkylation of diethyl (S)-malate, followed by a series of transformations to construct the lactone and imidazole (B134444) rings of (+)-pilocarpine.
Caption: Synthetic workflow from Diethyl (S)-malate to (+)-Pilocarpine.
Quantitative Data Summary
The following table summarizes the quantitative data for the key diastereoselective alkylation step in the synthesis of a (+)-pilocarpine precursor.
| Starting Material | Product | Yield (%) | Diastereomeric Ratio (2S,3R) : (2S,3S) | Enantiomeric Excess (ee%) of Final Product |
| Diethyl (S)-malate | Diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate | 70 | 92 : 8 | >99% for (+)-Pilocarpine |
Experimental Protocols
Protocol 1: Diastereoselective α-Alkylation of Diethyl (S)-malate[1]
This protocol describes the preparation of diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate from diethyl (S)-malate.
Materials:
-
Diethyl (S)-malate
-
Diisopropylamine (B44863) (freshly distilled)
-
n-Butyllithium (in hexane)
-
Tetrahydrofuran (THF, dry)
-
3-Bromo-1-propene (Allyl bromide)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel (for flash chromatography)
-
Argon gas
Equipment:
-
500-mL three-necked flask
-
100-mL pressure-equalizing dropping funnel with serum cap
-
Low-temperature thermometer
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Ice/salt bath
-
Syringes
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Apparatus Setup: Assemble a dry 500-mL three-necked flask equipped with a magnetic stirring bar, a dropping funnel, a three-way stopcock, and a low-temperature thermometer. Fill the apparatus with argon and maintain a positive pressure of argon throughout the reaction.
-
LDA Preparation: Charge the flask with 17 mL (120 mmol) of diisopropylamine and 200 mL of dry THF. Cool the solution to -75 °C in a dry ice/acetone bath. With stirring, add 100 mmol of n-butyllithium in hexane (B92381) from the dropping funnel over 10 minutes.
-
Enolate Formation: After stirring the LDA solution for 30 minutes, add a mixture of 9.51 g (50 mmol) of diethyl (S)-malate and 5 mL of THF dropwise via syringe, maintaining the temperature below -60 °C. The addition should take approximately 10 minutes.
-
Alkoxide Enolate Formation: Replace the dry ice bath with an ice/salt bath and allow the reaction mixture to warm to -20 °C over 30 minutes. Stir the solution at -20 °C ± 2 °C for an additional 30 minutes, then cool it back down to -75 °C.
-
Alkylation: To the prepared alkoxide enolate solution, add 10.7 mL (124 mmol) of 3-bromo-1-propene via syringe over 5 minutes, ensuring the temperature does not rise above -70 °C.
-
Reaction Progression: Continue stirring at -75 °C for 2 hours, then allow the reaction to warm to -5 °C overnight.
-
Quenching: Quench the reaction by adding a solution of 12 g (200 mmol) of glacial acetic acid in 20 mL of diethyl ether at -50 °C.
-
Work-up: Pour the reaction mixture into a 1-L separatory funnel containing 500 mL of ether and 70 mL of water.
-
Extraction: Wash the organic layer successively with 40 mL each of saturated sodium bicarbonate and saturated sodium chloride solutions. Extract the aqueous phases with two 200-mL portions of ether.
-
Drying and Concentration: Combine the ethereal solutions and dry them over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator at a bath temperature no higher than 35 °C, followed by high vacuum to yield the crude product as a yellow oil.
-
Purification: Purify the crude product by flash chromatography on silica gel using a 1:1 mixture of diethyl ether and pentane (B18724) as the eluent. Combine the fractions containing the product to yield 8.0 g (70%) of pure diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate.
Characterization: The diastereomeric ratio of the product is determined to be 92:8 [(2S,3R) : (2S,3S)] by capillary gas chromatography.
Protocol 2: Conversion to (+)-Pilocarpine
The following steps outline the general transformations required to convert diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate to (+)-pilocarpine. Detailed experimental procedures for these steps can be found in the cited literature and involve standard synthetic transformations.
-
Lactonization: The diethyl (2S,3R)-(+)-3-allyl-2-hydroxysuccinate is converted to the corresponding γ-butyrolactone, homopilopic acid, through hydrolysis and subsequent cyclization.
-
Functional Group Manipulation: The allyl group is transformed into the ethyl group found in pilocarpine, typically through oxidation and subsequent reduction or other standard methods.
-
Imidazole Ring Formation: The final step involves the construction of the imidazole ring. This is often achieved by reacting an appropriate intermediate derived from the lactone with a reagent that provides the necessary atoms for the imidazole ring, such as formamide (B127407) or other related reagents.[1]
The final product, (+)-pilocarpine, is obtained with high enantiomeric purity (>99% ee).[2]
Logical Relationships in Diastereoselective Alkylation
The stereochemical outcome of the alkylation reaction is controlled by the formation of a specific chelated enolate intermediate.
Caption: Key factors influencing the diastereoselectivity of the alkylation.
Conclusion
(S)-Malic acid and its esters, such as diethyl (S)-malate, serve as excellent chiral synthons for the asymmetric synthesis of complex molecules. The detailed protocol for the diastereoselective alkylation of diethyl (S)-malate demonstrates a practical and efficient method for introducing a new stereocenter with high control. This approach provides a reliable pathway to valuable intermediates for the synthesis of pharmaceuticals like (+)-pilocarpine, showcasing the power of chiral pool-based strategies in modern organic synthesis. Researchers in drug discovery and development can leverage these methodologies to access enantiomerically pure compounds with high efficiency and stereocontrol.
References
Application Note and Protocol: Selective Esterification of Malic Acid to its 4-Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the selective synthesis of malic acid 4-methyl ester, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presented method is a plausible approach based on established principles of selective catalysis on a solid support, aiming to favor the esterification of the less sterically hindered C4 carboxylic acid. This protocol offers a straightforward and efficient procedure for laboratory-scale synthesis, purification, and characterization of the target compound.
Introduction
Malic acid, a dicarboxylic acid with a hydroxyl group at the C2 position, presents a challenge in selective mono-esterification due to the presence of two carboxylic acid functionalities with different chemical environments. The selective esterification to its 4-methyl ester is a key transformation for the synthesis of various derivatives where the C1 carboxylic acid remains available for further modification. This protocol leverages the principles of heterogeneous catalysis using activated alumina (B75360). The underlying hypothesis is that the malic acid will preferentially adsorb onto the alumina surface via the more sterically accessible and potentially electronically favored C1 carboxyl and the adjacent hydroxyl group, leaving the C4 carboxyl group available for esterification with methanol (B129727).
Experimental Protocol
Materials and Equipment
-
DL-Malic Acid (≥99%)
-
Methanol (anhydrous, ≥99.8%)
-
Activated Alumina (neutral, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
1. Catalyst Activation:
-
Activate the neutral alumina by heating at 200°C under vacuum for 4 hours to remove any adsorbed water.
-
Allow the alumina to cool to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) before use.
2. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add DL-malic acid (1.34 g, 10 mmol) and the activated neutral alumina (5.0 g).
-
Add anhydrous dichloromethane (100 mL) to the flask to create a slurry.
-
Stir the slurry at room temperature for 30 minutes to allow for the adsorption of malic acid onto the alumina surface.
3. Esterification Reaction:
-
Add anhydrous methanol (4.0 mL, 100 mmol, 10 equivalents) to the slurry.
-
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 40-45°C).
-
Maintain the reflux with vigorous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis (e.g., by LC-MS).
4. Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the alumina by vacuum filtration through a pad of celite, washing the filter cake with dichloromethane (3 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted malic acid and the 1-methyl ester isomer.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Product Characterization:
-
The resulting product, malic acid 4-methyl ester, should be a crystalline solid.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Malic Acid (Starting Material) | Malic Acid 4-Methyl Ester (Product) |
| Molecular Formula | C₄H₆O₅ | C₅H₈O₅ |
| Molecular Weight | 134.09 g/mol | 148.11 g/mol |
| Appearance | White crystalline powder | Crystalline solid[1] |
| Melting Point | 130-133 °C | Not available |
| Boiling Point | Not applicable | 357.7±27.0 °C (Predicted)[1] |
| Solubility | Soluble in water, ethanol, acetone | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.0 (br s, 2H, COOH), 5.5 (br s, 1H, OH), 4.18 (dd, J=7.2, 4.8 Hz, 1H, CH), 2.55-2.65 (m, 1H, CH₂), 2.40-2.50 (m, 1H, CH₂) | δ ~12.8 (br s, 1H, COOH), ~5.6 (d, 1H, OH), ~4.3 (m, 1H, CH-OH), 3.60 (s, 3H, OCH₃), ~2.7 (dd, 1H, CH₂), ~2.5 (dd, 1H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175.5 (COOH), 172.9 (COOH), 66.5 (CH-OH), 40.5 (CH₂) | δ ~174 (COOH), ~171 (C=O, ester), ~67 (CH-OH), 51.5 (OCH₃), ~38 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~3000-2500 (O-H, acid), ~1730 (C=O) | ~3450 (O-H), ~3200-2600 (O-H, acid), ~1735 (C=O, ester), ~1710 (C=O, acid) |
| Mass Spec (ESI-) | m/z 133.01 [M-H]⁻ | m/z 147.03 [M-H]⁻ |
Note: NMR data for the product are representative and based on predicted chemical shifts and comparison with similar structures.
Mandatory Visualization
Caption: Experimental workflow for the selective synthesis of malic acid 4-methyl ester.
References
Application Notes and Protocols: The Use of Malic Acid Esters in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of malic acid and its esters as versatile chiral building blocks in the synthesis of pharmaceuticals. The focus is on leveraging the inherent chirality of malic acid to achieve enantioselective synthesis of complex drug molecules. Detailed experimental protocols for the synthesis of the anti-tumor alkaloid (S)-(-)-crispine A from L-malic acid are provided as a key example.
Introduction
L-Malic acid, a naturally occurring and readily available dicarboxylic acid, represents a valuable starting material in the "chiral pool" for asymmetric synthesis. Its stereochemistry can be effectively transferred to target molecules, making it an attractive choice for the synthesis of enantiomerically pure pharmaceuticals. The C4 backbone of malic acid offers multiple functionalization points, allowing for the construction of diverse molecular architectures. While the direct use of "Malic acid 4-Me ester" in a prominent pharmaceutical synthesis remains to be broadly documented, the application of L-malic acid itself showcases the potential of its esterified derivatives.
A significant example of L-malic acid's application is in the asymmetric synthesis of (S)-(-)-crispine A, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid with demonstrated anti-tumor activity.[1] This synthesis effectively utilizes L-malic acid as both a chiral auxiliary and a structural component of the final molecule.
Application: Asymmetric Synthesis of (S)-(-)-Crispine A
The synthesis of (S)-(-)-crispine A from L-malic acid is a multi-step process that establishes the desired stereochemistry early on and carries it through to the final product. The key stages of this synthesis are:
-
Formation of a Chiral Succinimide (B58015) Intermediate: L-malic acid is condensed with homoveratrylamine (3,4-dimethoxyphenethylamine) to form a chiral N-substituted 3-hydroxysuccinimide. This step locks in the stereocenter from L-malic acid.
-
Cyclization: The hydroxyl group of the succinimide intermediate is activated, typically by conversion to a mesylate, followed by a Pictet-Spengler-type cyclization to form the tricyclic pyrrolo[2,1-a]isoquinolinone core.
-
Reduction: The final step involves the reduction of the lactam and other functional groups to yield the target alkaloid, (S)-(-)-crispine A.
This synthetic strategy has been shown to produce (S)-(-)-crispine A with very high enantiomeric purity, achieving an enantiomeric excess (ee) of 99.99%.[1]
Quantitative Data Summary
| Step No. | Reaction | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Condensation | L-Malic Acid, Homoveratrylamine | (S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide | Not explicitly reported | >99% (assumed from starting material) |
| 2 | Cyclization | (S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide | (1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one | Not explicitly reported | >99% (assumed) |
| 3 | Reduction | (1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one | (S)-(-)-Crispine A | Not explicitly reported | 99.99% |
Note: While the overall synthesis is well-established, specific yields for each step were not available in the reviewed literature. The high enantiomeric excess of the final product indicates excellent stereochemical control throughout the synthesis.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (S)-(-)-crispine A from L-malic acid.
Step 1: Synthesis of (S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide
Objective: To synthesize the chiral succinimide intermediate by condensing L-malic acid with homoveratrylamine.
Materials:
-
L-Malic acid
-
Homoveratrylamine (3,4-dimethoxyphenethylamine)
-
Dean-Stark apparatus
Procedure:
-
A mixture of L-malic acid (1.0 equivalent) and homoveratrylamine (1.0 equivalent) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The reaction mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-N-(3,4-dimethoxyphenethyl)-2-hydroxysuccinimide.
Step 2: Synthesis of (1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one
Objective: To perform an intramolecular cyclization to form the tricyclic core of crispine A.
Materials:
-
(S)-N-(3,4-Dimethoxyphenethyl)-2-hydroxysuccinimide
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Formic acid
Procedure:
-
To a solution of (S)-N-(3,4-dimethoxyphenethyl)-2-hydroxysuccinimide (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C, methanesulfonyl chloride (1.1 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
Formic acid is then added to the reaction mixture, and it is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (1S)-1-hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one.
Step 3: Synthesis of (S)-(-)-Crispine A
Objective: To reduce the tricyclic intermediate to the final product, (S)-(-)-crispine A.
Materials:
-
(1S)-1-Hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
A solution of (1S)-1-hydroxy-8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-one (1.0 equivalent) in anhydrous THF is added dropwise to a suspension of lithium aluminum hydride (excess) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature until the starting material is fully consumed (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford (S)-(-)-crispine A.
Visualizations
Experimental Workflow for the Synthesis of (S)-(-)-Crispine A
Caption: Synthetic workflow for (S)-(-)-Crispine A.
Signaling Pathway (Illustrative)
While the direct signaling pathway of crispine A is complex and subject to ongoing research, its anti-tumor activity is believed to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.
References
Application Note: HPLC Purity Analysis of Malic acid 4-Me ester
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of Malic acid 4-Me ester, a key intermediate in pharmaceutical synthesis and other chemical industries. This document provides a detailed application note and protocol for the analysis of this compound, ensuring accurate quantification and impurity profiling. The method is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible analytical procedure.
Introduction
This compound (Methyl (S)-2-hydroxy-3-carboxypropanoate) is a chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is an ideal technique for assessing the chemical purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2]
This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of the purity of this compound and the quantification of its potential impurities. The method utilizes a C18 stationary phase and an acidic mobile phase to achieve optimal separation.
Principle
The separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group in this compound and potential acidic impurities, leading to better retention and peak shape.[3] Components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance at a low wavelength, where the ester and potential impurities exhibit absorbance. A photodiode array (PDA) detector is recommended for assessing peak purity by comparing UV spectra across each chromatographic peak.[4]
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent with quaternary pump, autosampler, column oven, and PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B in 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.
-
Add approximately 500 mL of HPLC grade water and swirl to mix.
-
Bring the volume to 1 L with HPLC grade water and mix thoroughly.
-
Degas the solution before use.
Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the sample diluent.
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the sample diluent and mix well.
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Follow steps 2-4 of the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Data Presentation
The following tables summarize the expected performance characteristics of this HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 0.05 - 1.5 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 mg/mL |
| Limit of Quantification (LOQ) | 0.05 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Principle of Separation
Caption: Principle of reversed-phase HPLC separation of this compound.
References
Application Note: Gas Chromatography Conditions for the Separation of Malic Acid Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malic acid is a dicarboxylic acid that plays a crucial role in various metabolic pathways and is a key component in many food products, beverages, and pharmaceutical formulations. The quantitative analysis of malic acid is essential for quality control, metabolic studies, and drug development. Gas chromatography (GC) offers a high-resolution technique for this purpose. However, due to the low volatility and thermal instability of malic acid, direct GC analysis is challenging.[1]
This application note provides detailed protocols for the derivatization of malic acid into its corresponding esters, making it amenable to GC analysis. The primary methods covered are silylation and alkylation, which convert the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives.[1][2]
Derivatization Methods
To improve chromatographic behavior, derivatization is a necessary step for compounds like malic acid which have high boiling points.[3] The most common approaches are silylation and alkylation (esterification).
-
Silylation: This process involves replacing the active hydrogen atoms in the carboxyl and hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2] Common silylating agents include N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2][4] Silylation reactions with BSTFA are often rapid and can be performed at room temperature.[2]
-
Alkylation: This method converts carboxylic acids into their ester forms, such as methyl or butyl esters.[1][5] This can be achieved using reagents like an alcohol in the presence of an acid catalyst or through reactions with alkyl halides.[1][5] For instance, butyl esters of malic acid have been successfully produced for GC analysis in wine samples using tetramethyl ammonium (B1175870) hydroxide (B78521) and iodobutane.[5]
Gas Chromatography Conditions
The following table summarizes typical GC conditions for the analysis of derivatized malic acid esters based on published methods.
| Parameter | Method 1: Silylation (BSTFA)[6] | Method 2: Silylation (MTBSTFA)[4] | Method 3: Butylation[5] |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Tetramethyl ammonium hydroxide & Iodobutane |
| GC System | PerkinElmer Clarus 580 | GC-MS | Not Specified |
| Column | Elite 5 (30 m x 0.25 mm id, 0.25 µm film thickness) | Not Specified | Not Specified |
| Carrier Gas | Helium (3 mL/min, constant flow) | Not Specified | Not Specified |
| Injector Temperature | 250°C | Not Specified | Not Specified |
| Detector Temperature | 250°C (FID) | Not Specified | Not Specified |
| Oven Program | 40°C (1 min), then 10°C/min to 250°C | Not Specified | Not Specified |
| Injection Mode | Split (10:1) | Not Specified | Not Specified |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometry (MS) | Not Specified |
Experimental Protocols
Protocol 1: Silylation of Malic Acid using BSTFA
This protocol is based on the method described for the analysis of carboxylic acids.[2][6]
Materials:
-
Malic acid standard or sample extract
-
Dimethylformamide (DMF), anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
GC vials (2 mL) with caps
-
Micropipettes
-
Vortex mixer
-
Heating block or oven (optional)
Procedure:
-
Sample Preparation: Prepare a stock solution of malic acid (e.g., 1 mg/mL) in anhydrous DMF. If using a solid sample, accurately weigh 10-20 mg into a headspace vial.[6] For liquid samples, evaporate the solvent to dryness under a stream of nitrogen before redissolving in DMF.
-
Derivatization:
-
Transfer 1 mL of the malic acid solution into a GC vial.
-
Add 30 µL of BSTFA to the vial.[6] The reaction is often complete at room temperature.[2]
-
For solid samples, add 30 µL of BSTFA directly to the vial containing the solid acid.[6]
-
Cap the vial tightly and vortex for 1 minute.
-
While the reaction can proceed at room temperature, heating at a specific temperature (e.g., 200°C for 5 minutes for headspace analysis) can be applied if necessary.[6]
-
-
GC Analysis:
-
Set up the gas chromatograph with the conditions outlined in Table 1 (Method 1).
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC.
-
Acquire and process the chromatogram. The peak corresponding to the silylated malic acid derivative can then be identified and quantified.
-
Protocol 2: Derivatization using MTBSTFA
This protocol is adapted from a method for analyzing organic acids in saffron stigmas.[4]
Materials:
-
Dried sample extract containing malic acid
-
Tetrahydrofuran (THF)
-
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
-
GC vials (2 mL) with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Derivatization:
-
To 0.1 g of the dried extract, add 0.1 mL of THF.
-
Add 0.1 mL of MTBSTFA to the vial.
-
Cap the vial tightly.
-
Heat the vial at 130°C for 90 minutes to achieve the highest derivative yield.[4]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject an aliquot of the sample into the GC-MS system for analysis.
-
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the GC analysis of malic acid esters.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. scispace.com [scispace.com]
- 3. louis.uah.edu [louis.uah.edu]
- 4. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Malic Acid in Wines by Gas Chromatography | American Journal of Enology and Viticulture [ajevonline.org]
- 6. lmaleidykla.lt [lmaleidykla.lt]
Application Notes and Protocols for the Derivatization of Malic Acid 4-Methyl Ester for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic acid, a dicarboxylic acid, and its esters play a crucial role in various metabolic pathways and are important analytes in biomedical and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of malic acid and its monoesters necessitate a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1][2] This application note provides detailed protocols for the derivatization of malic acid 4-methyl ester, focusing on silylation and a two-step esterification-silylation approach.
The primary goals of derivatization in this context are to:
-
Reduce peak tailing and improve chromatographic resolution.
-
Enhance detection sensitivity and provide characteristic mass spectra for reliable identification and quantification.
Derivatization Strategies
For compounds like malic acid 4-methyl ester, which contain both a carboxylic acid group and a hydroxyl group, a two-step derivatization is often optimal. The first step involves esterification of the free carboxylic acid group, followed by silylation of the hydroxyl group. Alternatively, a one-step silylation can be employed to derivatize both functional groups simultaneously.
1. Silylation: This is a widely used method where active hydrogens in polar functional groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3][4] TBDMS derivatives are known to be more stable than TMS derivatives.[5]
2. Esterification followed by Silylation: This two-step process first converts the carboxylic acid to an ester (in this case, the starting material is already a methyl ester). The subsequent silylation step targets the hydroxyl group. This approach can offer improved chromatographic properties and specific fragmentation patterns in the mass spectrometer.
Experimental Protocols
Protocol 1: One-Step Silylation using MTBSTFA
This protocol is adapted from a study on the optimization of organic acid derivatization.[3]
Materials:
-
Malic acid 4-methyl ester standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas, high purity
-
Heating block or oven
-
GC-MS vials (2 mL) with caps
Procedure:
-
Sample Preparation: Prepare a stock solution of malic acid 4-methyl ester in a suitable solvent (e.g., methanol). For derivatization, transfer an aliquot of the sample or standard to a GC-MS vial and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Add 100 µL of anhydrous THF to the dried residue and vortex briefly to dissolve.
-
Derivatization: Add 100 µL of MTBSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 130°C for 90 minutes in a heating block or oven.[3]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Derivatization (Esterification and Silylation)
This protocol is a general procedure for hydroxy dicarboxylic acids.
Step 1: Esterification (if starting from malic acid)
If starting with malic acid, the first step is to create the methyl ester. A common method involves using BF3-Methanol.
Materials:
-
Malic acid standard
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Heating block or oven
Procedure:
-
Sample Preparation: Place a known amount of malic acid in a reaction vial.
-
Esterification: Add 50 µL of 14% BF3-Methanol solution.[6]
-
Reaction: Cap the vial and heat at 60°C for 60 minutes.[6]
-
Extraction: After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex and allow the layers to separate.[6]
-
Isolation: Transfer the upper hexane layer containing the methyl ester to a clean vial containing anhydrous sodium sulfate.
Step 2: Silylation of the Hydroxyl Group
Materials:
-
Malic acid 4-methyl ester (from Step 1 or as starting material)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as catalyst)
-
Heating block or oven
Procedure:
-
Sample Preparation: The hexane solution from the esterification step can be used directly after evaporating the solvent, or a known amount of malic acid 4-methyl ester can be used as the starting material. Dry the sample completely under nitrogen.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried sample.[6]
-
Reaction: Cap the vial and heat at 70°C for 40 minutes.[7]
-
Cooling and Analysis: Cool the vial to room temperature before GC-MS analysis.
Data Presentation
The following tables summarize quantitative data from studies on the derivatization of malic acid and related compounds.
Table 1: Optimization of Malic Acid Derivatization with MTBSTFA [3]
| Parameter | Condition | Relative Yield Increase |
| Temperature | 25°C | 1x (baseline) |
| 130°C | 5x | |
| Time | 30 min | No significant change beyond 90 min |
| 60 min | No significant change beyond 90 min | |
| 90 min | Optimal | |
| >90 min | No significant improvement |
Table 2: Validation Data for MTBSTFA Derivatization of Malic Acid [3]
| Analyte | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Malic Acid | 11.84 - 758 | > 0.9955 | 0.317 - 0.410 | 0.085 - 1.53 |
Table 3: Yields of Malic Acid Butyl Ester with Various Catalysts [8]
| Catalyst | Yield (%) |
| Sulfuric acid | 71 |
| Orthophosphoric acid | 68 |
| p-toluenesulfonic acid | 56 |
| Amberlyst 36 Dry | 70 |
| KU-2 FPP | 86 |
Mandatory Visualization
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical reactions involved in the two-step derivatization of malic acid.
Discussion
The choice of derivatization method depends on the specific requirements of the analysis.
-
One-Step Silylation with MTBSTFA: This method is rapid and effective for the simultaneous derivatization of both carboxylic acid and hydroxyl groups.[3] The study on saffron stigmas demonstrated that optimizing temperature and time significantly increases the yield of the malic acid derivative.[3] The resulting TBDMS derivatives are more stable than TMS derivatives, which is advantageous for sample stability.
-
Two-Step Esterification and Silylation: This approach offers selectivity. By first esterifying the carboxylic acid, the subsequent silylation can be targeted specifically to the hydroxyl group. This can be useful for complex matrices where side reactions with other functional groups might be a concern. The choice of catalyst for esterification can significantly impact the yield, as shown in the study with various acid catalysts.[8]
GC-MS Considerations:
-
Column Selection: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is typically suitable for the separation of these derivatives.[9]
-
Temperature Program: A temperature gradient is necessary to ensure good separation of the derivatized analytes from the solvent and other matrix components. An initial temperature of around 70-80°C, ramped up to 280-300°C, is a common starting point.[3][10]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectra will show characteristic fragments that can be used for identification and quantification. For silylated compounds, characteristic ions such as [M-15]+ (loss of a methyl group) for TMS derivatives and [M-57]+ (loss of a tert-butyl group) for TBDMS derivatives are often observed.[4]
Conclusion
The derivatization of malic acid 4-methyl ester is essential for its reliable analysis by GC-MS. Both one-step silylation with reagents like MTBSTFA and a two-step esterification-silylation approach are effective methods. The optimal protocol will depend on the specific analytical goals, sample matrix, and available instrumentation. The provided protocols and data serve as a valuable starting point for researchers developing and validating methods for the analysis of malic acid and related compounds in various scientific disciplines.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. louis.uah.edu [louis.uah.edu]
- 3. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. finechem-mirea.ru [finechem-mirea.ru]
- 9. d-nb.info [d-nb.info]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Malic Acid 4-Me Ester in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malic acid and its esters are pivotal in the food and fragrance industries, primarily recognized for their ability to impart and modify tart and fruity flavor profiles. While malic acid itself is widely utilized as a primary acidulant and flavor enhancer, its esters offer a more nuanced and diverse range of organoleptic properties. This document provides a detailed overview of the application of Malic acid 4-Me ester (methyl 2-hydroxy-3-carboxypropanoate) in flavor and fragrance synthesis. Due to the limited direct literature on this specific ester, this guide combines established knowledge of malic acid's flavor chemistry with general principles of ester synthesis and the sensory contributions of methyl esters. The protocols provided are based on well-established esterification methods, adapted for the synthesis of this compound.
Introduction to Malic Acid in Flavor and Fragrance
Malic acid, a dicarboxylic acid naturally found in fruits like apples, contributes to a clean, smooth, and lingering tartness.[1][2][3][4][5] Its primary role in the food industry is as a flavor enhancer, where it intensifies and blends other flavors to create a more rounded and natural taste experience.[3][4] Esterification of malic acid can modify its flavor profile, reducing the overt sourness and introducing fruity and sweet notes characteristic of the ester functional group.
Key Attributes of Malic Acid in Flavor:
-
Flavor Intensification: Amplifies existing flavors, allowing for reduced use of other flavorings.[4]
-
Flavor Blending: Melds different flavor notes to create a harmonious taste profile.[4]
-
Lingering Tartness: Provides a prolonged sour taste compared to other acidulants like citric acid.
-
Masking Agent: Can mask the aftertaste of artificial sweeteners.
Hypothetical Flavor Profile of this compound
While specific sensory data for this compound is not extensively documented, its flavor profile can be inferred from its constituent parts: the malic acid backbone and the methyl ester group. Simple methyl esters of organic acids often possess fruity and sweet aromas. For instance, methyl salicylate (B1505791) has a characteristic wintergreen scent, and methyl anthranilate is associated with grape aromas.
It is hypothesized that this compound would possess a mild, fruity aroma with a subtle tartness, reminiscent of green apples or other unripe fruit. The esterification at the 4-position would likely temper the strong sourness of the parent malic acid, resulting in a smoother and more nuanced flavor profile.
Table 1: Predicted Organoleptic Properties of this compound
| Property | Predicted Descriptor | Rationale |
| Aroma | Mildly fruity, green apple, slightly sweet | Based on the typical aroma of simple methyl esters and the malic acid source. |
| Taste | Subtly tart, smooth, slightly fruity | Esterification is expected to reduce the sharp acidity of malic acid. |
| Application | Flavor enhancer, modifier in fruit flavor formulations (e.g., apple, pear, grape), component in fresh and green fragrance compositions. | Potential to add complexity and a natural-smelling fruitiness without overwhelming sourness. |
Synthesis of this compound
The most common method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification.[6] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol. For the synthesis of this compound, DL-malic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification of Malic Acid
Materials:
-
DL-Malic Acid (C₄H₆O₅)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve DL-malic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol acts as both a reactant and a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). Reflux for 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography or distillation under reduced pressure.
Table 2: Reagent Quantities for a Laboratory-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| DL-Malic Acid | 134.09 | 10.0 g | 0.0746 | 1.0 |
| Methanol | 32.04 | 60 mL | 1.48 | ~20 |
| Sulfuric Acid (98%) | 98.08 | 0.8 mL | 0.0149 | 0.2 |
Synthesis Workflow Diagram
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. 253 Ester Synthesis [www2.latech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Large-Scale Production of Enantiopure L-Malic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure L-malic acid and its esters are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Their applications range from chiral synthons in asymmetric synthesis to components of biodegradable polymers and drug delivery systems. This document provides detailed application notes and protocols for the large-scale production of enantiopure L-malic acid esters, focusing on robust and scalable biocatalytic and chemical synthesis methods. Methodologies for the production of L-malic acid via enzymatic hydration of fumaric acid and microbial fermentation are presented, followed by protocols for its enantiopreserving esterification. Detailed experimental procedures, quantitative data summaries, and process workflows are included to facilitate seamless adoption and scale-up in a research and development or manufacturing setting.
Introduction
L-malic acid is a naturally occurring dicarboxylic acid that plays a central role in cellular metabolism. Its chiral nature makes it a crucial starting material for the synthesis of a wide array of enantiomerically pure compounds. The corresponding esters of L-malic acid are versatile intermediates with applications in the synthesis of bioactive molecules and advanced materials. The large-scale production of these esters with high enantiomeric purity presents a significant challenge, requiring carefully controlled synthesis and purification processes.
This document outlines two primary strategies for the production of enantiopure L-malic acid esters:
-
Biocatalytic Production of L-Malic Acid followed by Esterification: This is the most common and industrially relevant approach. It involves the highly enantioselective synthesis of L-malic acid from achiral precursors, followed by a separate esterification step.
-
Direct Enzymatic Esterification: This method involves the use of enzymes, such as lipases, to directly esterify L-malic acid, often with high selectivity for the carboxylic acid groups while preserving the stereocenter.
Production of Enantiopure L-Malic Acid
The economical and large-scale production of enantiopure L-malic acid is a prerequisite for the synthesis of its esters. The two most prominent methods are enzymatic conversion of fumaric acid and microbial fermentation.
Enzymatic Synthesis from Fumaric Acid using Immobilized Fumarase
The hydration of fumaric acid to L-malic acid, catalyzed by the enzyme fumarase (EC 4.2.1.2), is a highly efficient and stereospecific process.[1][2] For large-scale applications, the use of immobilized enzymes is preferred as it allows for continuous processing, easy separation of the catalyst from the product, and enhanced enzyme stability.[1][3]
Caption: Fumarase-catalyzed hydration of fumaric acid to L-malic acid.
Materials:
-
Fumaric acid
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Immobilized fumarase (e.g., from Aspergillus species or recombinant E. coli) packed in a column reactor[3]
-
Deionized water
-
Buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)[3]
Equipment:
-
Packed-bed reactor column
-
Peristaltic pump
-
pH meter and controller
-
Temperature-controlled water bath or jacket for the reactor
-
Collection vessel
Procedure:
-
Substrate Preparation: Prepare a 1 M solution of sodium fumarate (B1241708) by dissolving fumaric acid in deionized water and adjusting the pH to 7.5 with sodium hydroxide.[3]
-
Reactor Setup: Pack the reactor column with the immobilized fumarase preparation. Equilibrate the column by pumping the buffer solution through it at the desired operating temperature (e.g., 37°C).[3]
-
Reaction: Pump the sodium fumarate solution through the packed-bed reactor at a constant flow rate. The flow rate should be optimized to achieve the desired conversion, typically around 70% in a single pass for industrial processes.[3]
-
Monitoring: Continuously monitor the pH and temperature of the substrate feed and the reactor effluent.
-
Product Collection: Collect the effluent containing L-malic acid.
-
Downstream Processing: The product stream, containing L-malic acid and unreacted fumaric acid, can be subjected to purification steps such as crystallization or chromatography to isolate pure L-malic acid.
Microbial Fermentation
Various microorganisms, including fungi like Aspergillus oryzae and yeasts such as Saccharomyces cerevisiae, can produce L-malic acid through fermentation of renewable feedstocks like glucose.[4][5][6] Metabolic engineering has been employed to enhance the yield and productivity of these microbial cell factories.[7]
Caption: Workflow for L-malic acid production via microbial fermentation.
Materials:
-
Aspergillus oryzae strain (e.g., DSM 1863)[4]
-
Fermentation medium (containing glucose, nitrogen source, salts, and trace elements)
-
Calcium carbonate (for pH control)[4]
-
Antifoaming agent
Equipment:
-
Shake flasks for inoculum preparation
-
Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen
-
Centrifuge or filtration unit for cell separation
Procedure:
-
Inoculum Preparation: Cultivate the Aspergillus oryzae strain in a suitable seed medium in shake flasks.
-
Fermentation: Inoculate the sterile fermentation medium in the bioreactor with the seed culture. Maintain the temperature at 34°C and control the pH around 6.5 by the addition of calcium carbonate.[4]
-
Fed-Batch Strategy: After the initial glucose is consumed, feed a concentrated glucose solution to the bioreactor to maintain a high cell density and prolong the production phase. Repeated-batch cultivation, where a portion of the broth is harvested and replaced with fresh medium, has been shown to achieve high titers of up to 178 g/L.[4][6]
-
Harvesting and Cell Separation: At the end of the fermentation, harvest the broth and separate the microbial biomass by centrifugation or filtration.
-
Downstream Processing: The clarified fermentation broth can be purified by methods such as solvent extraction, ion exchange chromatography, or crystallization to obtain pure L-malic acid.
Data Presentation: Comparison of L-Malic Acid Production Methods
| Production Method | Organism/Enzyme | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Immobilized Biocatalyst | Recombinant E. coli with Fumarase | 1 M Sodium Fumarate | - | 70% conversion | - | [3] |
| Repeated-Batch Fermentation | Aspergillus oryzae DSM 1863 | Glucose | 178 | - | 0.90 | [4][6] |
| Fed-Batch Fermentation | Engineered S. cerevisiae | Glucose | 232.9 | - | - | [7] |
| Batch Fermentation | Aspergillus oryzae Mutant | Glucose | 95.2 | 0.54 g/g | 0.57 | [5] |
| Bioconversion | Nocardia sp. | Fumaric Acid | 62.9 | 0.988 g/g | - | [8] |
| Supported Liquid Membrane Bioreactor | Immobilized S. cerevisiae | Fumaric Acid | - | ~100% conversion | - | [9] |
Esterification of Enantiopure L-Malic Acid
The esterification of L-malic acid must be performed under conditions that do not cause racemization of the chiral center. Both chemical and enzymatic methods can be employed.
Chemical Esterification (Fischer Esterification)
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. To minimize the risk of racemization and side reactions like dehydration, mild reaction conditions and suitable catalysts are crucial. Heterogeneous acid catalysts are advantageous for large-scale processes due to their ease of separation and recyclability.[10][11][12]
Materials:
-
Enantiopure L-malic acid
-
Alcohol (e.g., ethanol, butanol) in excess
-
Heterogeneous acid catalyst (e.g., Amberlyst 15, ferric-alginate)[10][13]
-
Anhydrous solvent (e.g., toluene, to facilitate water removal)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve L-malic acid in an excess of the desired alcohol and the anhydrous solvent.
-
Catalyst Addition: Add the heterogeneous acid catalyst (e.g., 5-10 wt% of L-malic acid).
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards ester formation.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After the reaction is complete, cool the mixture and filter off the catalyst.
-
Purification: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude ester can be further purified by distillation or column chromatography.[14][15]
Enzymatic Esterification using Lipases
Lipases are enzymes that can catalyze esterification reactions under mild conditions, which is highly beneficial for preserving the stereochemical integrity of chiral molecules like L-malic acid.[16][17] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are commonly used and show high selectivity for the carboxylic acid groups, leaving the hydroxyl group of L-malic acid unreacted.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0931142B1 - Method and immobilized biocatalyst for the production of l(-) malic acid - Google Patents [patents.google.com]
- 4. Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient neutralizer-free l-malic acid production using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconversion of fumaric acid to L-malic acid by the bacteria of the genus Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of fumaric acid to L-malic by sol-gel immobilized Saccharomyces cerevisiae in a supported liquid membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. inis.iaea.org [inis.iaea.org]
- 14. scienceready.com.au [scienceready.com.au]
- 15. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Malic Acid 4-Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Malic acid 4-Me ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in synthesizing this compound?
A1: The primary challenge is achieving regioselectivity. Malic acid is a dicarboxylic acid, and selective esterification of the C4 carboxyl group while leaving the C1 carboxyl group free is difficult. Standard esterification methods often lead to a mixture of the 1-monoester, 4-monoester, and the diester.
Q2: Why is there a difference in reactivity between the two carboxyl groups in malic acid?
A2: The difference in reactivity stems from the different electronic environments of the two carboxyl groups. The C1 carboxyl group is alpha to the hydroxyl group, which influences its acidity. The pKa values for malic acid are approximately pKa1 = 3.4 and pKa2 = 5.2.[1] The lower pKa value corresponds to the more acidic proton, which is on the C1 carboxyl group. This difference in acidity can be exploited to achieve selective esterification under carefully controlled conditions.
Q3: What are the common side reactions during the synthesis of this compound?
A3: The most common side reactions include:
-
Diester formation: Esterification of both carboxyl groups to form dimethyl malate (B86768).
-
Dehydration: Elimination of the hydroxyl group to form fumaric acid and maleic acid, which can then be esterified to dimethyl fumarate (B1241708) and dimethyl maleate.[2] This is more prevalent with strong acid catalysts and high temperatures.
-
Formation of the 1-monoester: Esterification at the more reactive C1 position.
Q4: Which type of catalyst is best suited for this synthesis?
A4: Both homogeneous and heterogeneous acid catalysts can be used.
-
Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective but can be difficult to remove from the reaction mixture and may promote side reactions like dehydration.[2]
-
Heterogeneous catalysts , such as acidic ion-exchange resins (e.g., Amberlyst-15), offer the advantage of easier separation from the reaction mixture and can provide better selectivity, potentially favoring the formation of the monoester.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting material (malic acid) and the appearance of the desired product (this compound) and any byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired 4-Me Ester | 1. Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward. | 1a. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. 1b. Use Excess Methanol (B129727): Employ a large excess of methanol to shift the equilibrium towards the product side. |
| 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | 2a. Use Fresh Catalyst: Ensure the catalyst is active and anhydrous. 2b. Optimize Catalyst Loading: Increase the catalyst concentration incrementally. For heterogeneous catalysts, ensure proper mixing. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 3a. Increase Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. 3b. Increase Temperature: Gradually increase the reaction temperature, but be mindful of promoting dehydration side reactions. | |
| Formation of Significant Amounts of Dimethyl Malate (Diester) | 1. High Molar Ratio of Methanol to Malic Acid: A large excess of methanol can favor the formation of the diester. | 1. Adjust Stoichiometry: Reduce the molar excess of methanol. Start with a smaller excess and optimize. |
| 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to the esterification of the second carboxyl group. | 2. Monitor and Quench: Monitor the reaction closely and stop it once the maximum yield of the monoester is observed. | |
| Presence of Fumaric and Maleic Acid Esters in the Product | 1. Dehydration of Malic Acid: Strong acid catalysts and high temperatures can cause the elimination of the hydroxyl group. | 1a. Use a Milder Catalyst: Switch from a strong mineral acid like H₂SO₄ to p-TsOH or a heterogeneous catalyst like Amberlyst-15. 1b. Lower Reaction Temperature: Operate at the lowest effective temperature. |
| Difficulty in Purifying the 4-Me Ester | 1. Similar Physical Properties of Isomers and Byproducts: The 1-Me ester, 4-Me ester, and starting material may have similar polarities, making separation by column chromatography challenging. | 1a. Selective Extraction: The unreacted malic acid and the monoester are acidic and can be separated from the neutral diester by extraction with a weak base like sodium bicarbonate solution.[3] 1b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Data on Catalyst Performance in Malic Acid Esterification
The following table summarizes the yield of dibutyl malate using different catalysts. While this data is for the dibutyl ester, it provides a useful comparison of catalyst effectiveness that can be extrapolated to the synthesis of the 4-methyl ester.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Reference |
| Sulfuric Acid | 98 | 71 | [2] |
| p-Toluenesulfonic Acid | 95 | 56 | [2] |
| Amberlyst 36 Dry | 96 | 70 | [2] |
| Orthophosphoric Acid | 85 | 68 | [2] |
| KU-2 FPP | 86 | 86 | [2] |
Data from the esterification of malic acid with n-butanol.[2] The reaction conditions were standardized to compare catalyst activity.
Experimental Protocols
Protocol 1: Selective Synthesis of Malic Acid 4-Methyl Ester using a Heterogeneous Catalyst
This protocol is a representative procedure and may require optimization for your specific experimental setup.
Materials:
-
DL-Malic Acid
-
Anhydrous Methanol
-
Amberlyst-15 (or other acidic ion-exchange resin)
-
Toluene (B28343) (or other suitable solvent for azeotropic water removal)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add DL-malic acid (1 equivalent), a minimal amount of anhydrous methanol (e.g., 1.1 equivalents to favor mono-esterification), and Amberlyst-15 (e.g., 10 wt% of malic acid). Add toluene to fill the Dean-Stark trap and to act as a co-solvent.
-
Esterification: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected in the Dean-Stark trap and the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the heterogeneous catalyst.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted malic acid. The desired monoester will also be extracted into the aqueous layer. The diester, if any, will remain in the organic layer.
-
Acidify the aqueous layer carefully with dilute HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Visualizations
References
Technical Support Center: Esterification of Malic Acid
Welcome to the technical support center for the esterification of malic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of malic acid esters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the esterification of malic acid.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diethyl Malate (B86768) | Incomplete Reaction: The reaction may not have reached equilibrium or may have been stopped prematurely. | - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can promote the formation of side products. |
| Presence of Water: Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards the reactants, thus reducing the yield. | - Use a Dehydrating Agent: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. | |
| High Levels of Impurities (Diethyl Fumarate (B1241708) and Diethyl Maleate) | Dehydration of Malic Acid: The hydroxyl group of malic acid can be eliminated as water, especially at elevated temperatures and in the presence of strong acid catalysts, leading to the formation of maleic and fumaric acids, which are subsequently esterified.[1][2] | - Optimize Catalyst Choice: Use a milder or heterogeneous catalyst such as Amberlyst 36 Dry, which has been shown to provide a better ratio of conversion to selectivity compared to strong mineral acids like sulfuric acid.[1] - Control Reaction Temperature: Lowering the reaction temperature can minimize the dehydration side reaction. |
| Reaction Mixture Darkens or "Tarring" Occurs | Oligomerization/Polymerization: Under certain conditions, particularly with catalysts that have high activity in dehydration, malic acid can undergo self-condensation to form oligomers or polymers.[1] | - Catalyst Selection: Avoid catalysts known to promote significant dehydration and potential oligomerization of unsaturated acids, such as Amberlyst 36 Wet and KIF-T under certain conditions.[1] - Moderate Reaction Conditions: Use the lowest effective temperature and shortest possible reaction time to minimize side reactions. |
| Difficulty in Product Purification | Similar Boiling Points of Products and Byproducts: The boiling points of diethyl malate and the side products, diethyl fumarate and diethyl maleate, can be close, making separation by simple distillation challenging. | - Fractional Distillation: Employ fractional distillation under reduced pressure for a more efficient separation of the desired ester from the side products.[1] |
| Residual Acid Catalyst: The presence of the acid catalyst in the crude product can complicate purification. | - Neutralization and Washing: After the reaction, neutralize the mixture with a weak base like sodium bicarbonate solution and wash the organic layer thoroughly with water and brine to remove the catalyst and any unreacted acid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the esterification of malic acid?
A1: The main side products are the esters of fumaric acid and maleic acid.[1][2] These are formed through the dehydration of either malic acid itself or the resulting malic acid ester.[1]
Q2: How does the choice of catalyst affect the formation of side products?
A2: The type of catalyst can significantly influence the purity of the final product. For instance, in the esterification of malic acid with n-butanol, sulfuric acid was found to yield the highest percentage of impurities compared to other catalysts like orthophosphoric acid, p-toluenesulfonic acid, and various Amberlyst resins.[1] Heterogeneous catalysts like Amberlyst 36 Dry have been shown to provide a good balance between high conversion and selectivity, minimizing the formation of dehydration byproducts.[1]
Q3: Can oligomerization be a significant side reaction?
A3: Yes, under certain conditions, oligomerization or "tarring" can occur. This is more likely with catalysts that have a high propensity for promoting dehydration reactions.[1] The resulting unsaturated acids (maleic and fumaric) can then potentially polymerize. To mitigate this, it is advisable to use milder reaction conditions and catalysts that are less prone to causing extensive dehydration.
Q4: What is a typical work-up procedure for the esterification of malic acid?
A4: A general work-up procedure involves cooling the reaction mixture, neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), separating the organic layer, washing it with water and brine, drying it over an anhydrous salt (e.g., magnesium sulfate), and finally, purifying the crude product by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes the quantitative data from a study on the esterification of malic acid with n-butanol using various catalysts. This data can serve as a reference for catalyst selection to optimize the yield and purity of the desired malic acid ester.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Impurity Content (%) |
| Sulfuric Acid | 95 | 71 | 24 |
| Orthophosphoric Acid | 68 | 68 | 1.5 |
| p-Toluenesulfonic Acid | 93 | 56 | 1.8 |
| Amberlyst 36 Dry | 92 | 70 | 1.5 |
| Amberlyst 36 Wet | 75 | - | - |
| KU-2-FPP | 65 | 86 | 2.1 |
| KIF-T | 60 | - | - |
| Data adapted from a study on the esterification of malic acid with n-butanol.[1] |
Experimental Protocols
Key Experiment: Esterification of Malic Acid with n-Butanol
This protocol is based on a study aimed at optimizing the catalyst for the synthesis of dibutyl malate.[1]
Materials:
-
DL-Malic acid (at least 99.3% purity)
-
n-Butyl alcohol (at least 99.8% purity)
-
Benzene (azeotroping agent)
-
Selected catalyst (e.g., Amberlyst 36 Dry, 1 wt%)
Procedure:
-
A 250 ml round-bottom flask is equipped with a Dean-Stark trap and a Liebig condenser.
-
The flask is charged with 10 g (0.07 mol) of malic acid, a 4-fold molar excess of n-butanol (22 ml), 40 ml of benzene, and 1 wt% of the chosen catalyst.
-
The reaction mixture is heated to boiling to facilitate the azeotropic distillation of water.
-
The reaction is continued until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
After completion, the reaction mixture is cooled, and the catalyst is filtered off (in the case of a heterogeneous catalyst).
-
The crude product is then purified by fractional distillation at a reduced pressure of 13-15 mmHg. The fraction boiling at 185-186°C is collected as pure dibutyl malate.[1]
Analysis:
The composition of the reaction mixture and the purity of the final product can be determined by gas-liquid chromatography (GLC) and confirmed by mass spectrometry (MS).[1]
Visualizations
Reaction Pathways
Caption: Reaction pathways in the esterification of malic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for malic acid esterification.
References
Preventing racemization during Malic acid 4-Me ester synthesis
Technical Support Center: Synthesis of Malic Acid 4-Me Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stereochemical purity important?
This compound, or 4-methyl 2-hydroxybutanedioate, is a monoester derivative of malic acid. Malic acid possesses a chiral center at the C2 position, existing as L- and D-enantiomers. In biological systems, including pharmaceutical applications, typically only one enantiomer (most commonly the L-form) exhibits the desired therapeutic activity, while the other may be inactive or cause adverse side effects.[1] Therefore, synthesizing and maintaining the enantiopure form of the ester is crucial for its efficacy, safety, and use as a chiral synthon in further chemical syntheses.[2]
Q2: What are the primary causes of racemization during the synthesis of this compound?
Racemization during the synthesis of α-hydroxy acids like malic acid primarily occurs through mechanisms that involve the chiral center. The main culprits are harsh reaction conditions:
-
High Temperatures: Heat can provide the energy to overcome the activation barrier for racemization, sometimes through the temporary breaking of a bond at the stereocenter.[3][4]
-
Strong Acids or Bases: These catalysts can promote the formation of planar intermediates. Under acidic conditions, an enol can form via tautomerization of the carbonyl group of the ester or the adjacent carboxylic acid. Under basic conditions, a planar enolate intermediate can be generated by abstracting the acidic proton at the α-carbon (the chiral center).[4] Subsequent protonation of these achiral intermediates occurs from either face with equal probability, leading to a racemic mixture.[4]
-
Prolonged Reaction Times: Even under mild conditions, extended exposure to reagents or heat can increase the likelihood of racemization.[5]
Q3: Which esterification methods are most suitable for preserving the stereochemistry of L-malic acid?
To avoid racemization, mild esterification methods are strongly recommended. These methods avoid the high temperatures and harsh acidic or basic conditions that threaten the chiral center.
-
Fischer-Speier Esterification under Mild Conditions: This is a common and cost-effective method. However, to prevent racemization, it must be performed at low temperatures (e.g., 0 °C to room temperature) with a controlled amount of acid catalyst (like H₂SO₄ or HCl) in anhydrous methanol (B129727).[6]
-
Diazomethane (B1218177): This reagent esterifies carboxylic acids under very mild conditions and gives near-quantitative yields with no racemization. However, diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures.
-
Enzymatic Methods: Using enzymes like lipase (B570770) can offer high chemo- and enantioselectivity under mild, physiological conditions.[2][7] This approach can produce enantiomerically pure L-malic acid esters but may require specific expertise and optimization.[2][7]
-
Mild Coupling Reagents: Reagents like those used in peptide synthesis can form esters under gentle conditions. For instance, using a carbodiimide (B86325) (e.g., EDCI) with a catalyst in a non-basic, aprotic solvent can be effective.[8][9]
Q4: How can I accurately determine the enantiomeric excess (ee%) of my final product?
Accurate determination of enantiomeric excess is essential to verify the success of the synthesis.[5] The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method, using a chiral stationary phase to separate the two enantiomers, allowing for precise quantification.[5]
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives, this method also uses a chiral column to separate enantiomers.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent can induce a chemical shift difference between the enantiomers, allowing for their integration and the calculation of the ee%.[5]
Troubleshooting Guide
Problem 1: My final product shows low enantiomeric excess (ee%). What are the likely causes and solutions?
Low ee% is a clear indication that racemization has occurred. Consider the following factors and solutions.[5]
| Potential Cause | Explanation | Recommended Solution |
| Excessive Heat | The reaction temperature was too high, promoting enolization or other racemization pathways.[3] | Maintain strict temperature control. For Fischer esterification, run the reaction at or below room temperature, even if it proceeds more slowly. Use an ice bath during the addition of reagents. |
| Strong Acid/Base Catalyst | The concentration or strength of the acid catalyst (e.g., H₂SO₄) was too high, leading to rapid enol formation.[4] | Reduce the catalyst loading to the minimum required amount. Consider using a milder acid catalyst or an alternative esterification method. |
| Presence of Water | Water can facilitate proton exchange and may interfere with certain mild coupling reagents, potentially leading to side reactions that require harsher conditions to resolve. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Prolonged Reaction Time | Leaving the reaction for an extended period, even under mild conditions, can allow slow racemization processes to accumulate.[5] | Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Harsh Work-up Conditions | Racemization can also occur during product isolation if strong acids or bases are used, or if the mixture is heated during solvent evaporation. | Use neutral or mildly acidic/basic conditions for work-up (e.g., washing with saturated NaHCO₃ solution followed by brine). Remove solvent under reduced pressure at low temperatures (rotary evaporation). |
Problem 2: The reaction is very slow under mild conditions. How can I increase the rate without causing racemization?
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The amount or type of catalyst is not sufficient to promote the reaction at a reasonable rate at low temperatures. | Consider using a more active but still mild catalyst system. For example, Sc(OTf)₃ has been shown to be a highly effective and chemoselective catalyst for the esterification of L-malic acid.[10] Boron trifluoride etherate (BF₃·OEt₂) can also be a more effective catalyst than H₂SO₄ under milder conditions.[6] |
| Poor Solubility | L-malic acid may have poor solubility in the alcohol at low temperatures, limiting the reaction rate. | Add a co-solvent to improve solubility. For esterification in methanol, a small amount of a non-basic, aprotic solvent like THF or dichloromethane (B109758) could be used, although this may complicate work-up.[8] |
| Reversibility of Reaction | For Fischer esterification, the accumulation of water, a byproduct, can slow the reaction and shift the equilibrium back towards the reactants. | While challenging at low temperatures, consider adding a dehydrating agent that is compatible with the reaction conditions, such as molecular sieves. |
Experimental Protocols
Protocol 1: Mild Fischer-Speier Esterification of L-Malic Acid
This protocol is designed to favor the formation of the 4-methyl ester while minimizing racemization by maintaining a low temperature.
Reagents & Materials:
-
L-Malic Acid (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Place L-malic acid in a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous methanol and cool the flask to 0 °C in an ice bath. Stir until the malic acid is fully dissolved.
-
Catalyst Addition: While maintaining the temperature at 0 °C, slowly add the catalytic amount of concentrated sulfuric acid dropwise.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress via Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral (~7).
-
Extraction: Remove most of the methanol using a rotary evaporator at low temperature. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with saturated NaHCO₃ solution and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude ester via flash column chromatography if necessary.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.[5]
Visualizations
Logical Workflow for Synthesis Strategy
Caption: Decision workflow for selecting a synthesis method.
Mechanism of Acid-Catalyzed Racemization
Caption: Racemization via a planar enol intermediate.
Troubleshooting Flowchart for Low Enantiomeric Excess
Caption: A step-by-step guide to diagnosing low ee%.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents [patents.google.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Optimizing Catalysts for Malic Acid Esterification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of catalysts for malic acid esterification.
Troubleshooting Guide
This guide addresses common issues encountered during malic acid esterification experiments in a question-and-answer format.
Question 1: Why is the conversion of malic acid low?
Answer: Low conversion in malic acid esterification is a common challenge and can be attributed to several factors:
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Equilibrium Limitations: The esterification reaction is reversible. As the products (ester and water) form, the reverse reaction (hydrolysis) also occurs, leading to an equilibrium that may not favor high product yield.[1][2]
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Presence of Water: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture, either from reagents or as a product, can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1][3]
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl group of malic acid, making it more susceptible to nucleophilic attack by the alcohol.[4] An inadequate amount of catalyst or a catalyst with low activity will result in a slow reaction rate and low conversion.[1]
-
Suboptimal Reaction Temperature: Like most chemical reactions, Fischer esterification has an optimal temperature range. If the temperature is too low, the reaction rate will be slow, and if it is too high, it can lead to side reactions or catalyst degradation.[1]
-
Steric Hindrance: Bulky molecular structures of either the malic acid or the alcohol can impede the reaction, slowing down the rate and affecting the equilibrium position.[1]
Question 2: What is causing the formation of byproducts?
Answer: A significant challenge in the esterification of malic acid is the formation of byproducts, primarily esters of fumaric and maleic acids.[5][6][7] This occurs due to the dehydration of malic acid or its resulting ester.[5][6][7] The choice of catalyst can influence the extent of byproduct formation. For instance, the use of sulfuric acid has been shown to result in a higher quantity of byproducts compared to some heterogeneous catalysts.[5][6]
Question 3: How can I improve the yield and selectivity of the reaction?
Answer: To enhance the yield of the desired malic acid ester and improve selectivity, consider the following strategies:
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Water Removal: Actively removing water from the reaction mixture is a highly effective method to shift the equilibrium towards the product side. This can be achieved by:
-
Using Excess Alcohol: Employing a large excess of the alcohol reactant can also drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[2] The alcohol can often be used as the reaction solvent.[2]
-
Catalyst Selection: The choice of catalyst plays a critical role. Heterogeneous catalysts, such as certain ion-exchange resins (e.g., Amberlyst 36 Dry), have been shown to provide a good balance between conversion and selectivity, minimizing byproduct formation.[5][6][7]
-
Optimizing Reaction Conditions: Systematically optimizing parameters such as reaction temperature, catalyst loading, and reaction time can significantly impact yield and selectivity.
Question 4: My heterogeneous catalyst seems to have lost its activity. What should I do?
Answer: Deactivation of heterogeneous catalysts can occur over time. While some catalysts demonstrate excellent reusability with no significant loss of activity over several runs[8], others may require regeneration. The specific regeneration procedure will depend on the nature of the catalyst. For ion-exchange resins, washing with a suitable solvent to remove adsorbed species or treatment with an acid solution to restore the active sites may be effective. Refer to the manufacturer's guidelines for the specific catalyst for recommended regeneration protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for malic acid esterification?
A1: Both homogeneous and heterogeneous acid catalysts are used. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid.[5][9] Heterogeneous catalysts, which offer advantages in terms of separation and reusability, include various ion-exchange resins like Amberlyst and zeolites.[5][8][10]
Q2: How does the presence of water in the catalyst (e.g., Amberlyst 36 Wet vs. Dry) affect the reaction?
A2: The water content in the catalyst can significantly impact its activity. For example, the conversion of malic acid using Amberlyst 36 Wet is lower than with Amberlyst 36 Dry.[5] This is attributed to a smaller number of accessible active sites in the wet resin due to the presence of water.[5]
Q3: What analytical techniques are suitable for monitoring the progress of the reaction?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of the reaction mixture, allowing for the identification and quantification of the reactants, products, and any byproducts.[5][6][7] Thin-layer chromatography (TLC) can be used as a simpler, more rapid method for monitoring the disappearance of starting materials and the appearance of the product.[1]
Q4: Can malic acid self-catalyze the esterification reaction?
A4: Yes, it has been observed that malic acid can catalyze its own esterification.[11] The acidic nature of malic acid itself can protonate other malic acid molecules, initiating the esterification process, although this self-catalyzed reaction is generally much slower than when a strong acid catalyst is added.[11]
Data Presentation
Table 1: Comparison of Different Catalysts for the Esterification of Malic Acid with n-Butanol
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Purity (%) | Byproducts (%) |
| Sulfuric Acid | 98 | 71 | 72 | 28 |
| p-Toluenesulfonic Acid | 92 | 56 | 61 | 39 |
| Amberlyst 36 Dry | 93 | 70 | 75 | 25 |
| Amberlyst 36 Wet | 85 | - | - | - |
| Orthophosphoric Acid | 75 | 68 | 91 | 9 |
| KU-2-FPP | 72 | 86 | 93 | 7 |
| KIF-T | 70 | - | - | - |
Data extracted from a study on the esterification of malic acid with n-butanol.[5] "-": Data not reported.
Experimental Protocols
Protocol 1: General Procedure for Malic Acid Esterification with a Heterogeneous Catalyst
-
Reactant and Catalyst Preparation:
-
Ensure all glassware is thoroughly dried.
-
Use DL-malic acid (≥99% purity) and the desired alcohol (e.g., n-butanol, ≥99.5% purity).[5]
-
If using a solid catalyst like an ion-exchange resin, prepare it according to the manufacturer's instructions. Some may require washing or drying before use. For example, Amberlyst 36 Dry is used as received, while others might need to be crushed to a specific particle size.[5]
-
-
Reaction Setup:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended for water removal), add malic acid, the alcohol, and the catalyst.
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A typical molar ratio of malic acid to alcohol is 1:10.[3][12] The catalyst loading can vary, for example, 0.0375 g/mL of the reaction mixture.[3][12]
-
An azeotroping agent like benzene (B151609) or toluene (B28343) can be added if using a Dean-Stark trap.[5]
-
-
Reaction Execution:
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Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
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Monitor the reaction progress by collecting aliquots at regular intervals and analyzing them using GC or TLC.
-
-
Product Isolation and Purification:
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After the reaction reaches completion (or the desired conversion), cool the mixture to room temperature.
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Separate the heterogeneous catalyst by filtration.
-
If a homogeneous catalyst was used, it would need to be neutralized, for example, by washing with a sodium bicarbonate solution.
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The excess alcohol and solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by techniques such as distillation or column chromatography.
-
Protocol 2: Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation:
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Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., the alcohol used in the reaction or another organic solvent).
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Oven Temperature Program: Start at 80°C for 1 min, then ramp up to 300°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a flow rate of 1.3 mL/min.
-
Column: A suitable capillary column, for example, one with a length of 30 m and an internal diameter of 0.32 mm.[5]
-
-
Data Analysis:
-
Identify the peaks corresponding to the reactants, products, and byproducts by comparing their mass spectra with a library (e.g., NIST).[5]
-
Quantify the components by integrating the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for low malic acid conversion.
Caption: Pathway for byproduct formation in malic acid esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. isites.info [isites.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. finechem-mirea.ru [finechem-mirea.ru]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts | Semantic Scholar [semanticscholar.org]
Stability and storage conditions for Malic acid 4-Me ester
Technical Support Center: Malic Acid 4-Me Ester
This technical support guide provides essential information on the stability and proper storage of this compound, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored protected from air and light.[1] The recommended temperature is either refrigeration (2-8°C) or freezing (-20°C).[1][2] Under these conditions, the product is expected to be stable for up to 2 years.[1]
Q2: How should I store solutions of this compound?
If you have prepared a solution, it is best to use it on the same day.[3] For short-term storage, aliquots in tightly sealed vials can be kept at -20°C for up to two weeks.[3] For longer-term storage of solutions, it is recommended to store them at -80°C, which should maintain stability for up to one year.[2]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][3]
Q4: My this compound appears clumpy or discolored. Is it still usable?
The physical appearance of this compound is a crystalline solid.[1][4] Any significant change from a crystalline appearance, such as discoloration or clumping (which may indicate moisture absorption), could be a sign of degradation. It is recommended to use a fresh sample if the integrity of the compound is in doubt. To prevent this, always handle the product in a dry, well-ventilated area and keep the container tightly closed.[5]
Q5: What are the potential degradation pathways for this compound?
As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of malic acid and methanol. It is crucial to avoid exposure to moisture and strong acids or bases during storage and handling.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving | The chosen solvent may not be appropriate, or the concentration is too high. | Ensure you are using a recommended solvent such as DMSO, Chloroform, or Ethyl Acetate.[1][3] Gentle warming or vortexing may aid dissolution. If the issue persists, try a lower concentration. |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage or handling. | Review your storage and handling procedures. Ensure the compound is stored at the correct temperature and protected from light and moisture.[1][5] Use a fresh aliquot or a new vial of the compound for subsequent experiments. |
| Precipitate Forms in Solution After Storage | The solution may have become supersaturated upon cooling, or the compound is degrading. | Before use, allow the vial to equilibrate to room temperature for at least one hour.[3] If a precipitate is visible, gently warm and vortex the solution to redissolve. If the precipitate does not dissolve, it may indicate degradation, and a fresh solution should be prepared. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid Powder | -20°C | Up to 3 years | |
| 2-8°C | Up to 24 months | Protected from air and light, keep tightly sealed.[1][3] | |
| In Solvent | -80°C | Up to 1 year | Prepare aliquots in tightly sealed vials.[2] |
| -20°C | Up to 2 weeks | Prepare aliquots in tightly sealed vials.[3] |
Experimental Protocols
General Protocol for Assessing Small Molecule Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed vials.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
-
Analytical Method:
-
Analyze the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
The HPLC method should be capable of separating the parent compound from potential degradants.
-
-
Data Analysis:
-
Compare the peak area of the this compound at each time point to the initial (time 0) peak area.
-
Calculate the percentage of the compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Logical workflow for this compound stability.
References
Technical Support Center: Analysis of Synthetic Malic Acid 4-Me Ester by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in synthetic Malic acid 4-Me ester.
Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of synthetic this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in the ¹H NMR spectrum. | Presence of residual solvents, starting materials, or reaction byproducts. | - Compare the spectrum to a reference spectrum of pure this compound.- Consult tables of common NMR solvent impurities.[1][2]- Analyze the coupling patterns and integration of the unexpected signals to deduce the structure of the impurity.- Common byproducts include dimethyl fumarate (B1241708) and dimethyl maleate (B1232345), which arise from dehydration of malic acid followed by esterification.[3] |
| Broadening of NMR signals. | - Sample aggregation.- Presence of paramagnetic impurities.- Chemical exchange of labile protons (e.g., -OH, -COOH). | - Dilute the sample.- Filter the sample to remove any particulate matter.- For labile protons, a D₂O exchange experiment can be performed. The signals from exchangeable protons will disappear or decrease in intensity. |
| Incorrect integration values for this compound signals. | - Incomplete relaxation of nuclei between scans.- Overlapping signals from impurities. | - Increase the relaxation delay (d1) in the NMR acquisition parameters.- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and allow for more accurate integration. |
| Absence of expected peaks. | - Incorrect sample preparation.- Low concentration of the analyte. | - Verify the correct deuterated solvent was used and that the sample completely dissolved.- Increase the number of scans to improve the signal-to-noise ratio for low-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities arise from side reactions during the esterification of malic acid. These can include:
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Unreacted starting materials: Malic acid and methanol.
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Dehydration products: The formation of fumaric acid and maleic acid can occur, which are subsequently esterified to dimethyl fumarate and dimethyl maleate.[3]
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Over-esterification product: Dimethyl malate.
-
Residual Solvents: Solvents used in the reaction or purification steps.
Q2: How can I distinguish between this compound, dimethyl fumarate, and dimethyl maleate in the ¹H NMR spectrum?
A2: The olefinic protons of dimethyl fumarate and dimethyl maleate have distinct chemical shifts. Dimethyl fumarate, the trans-isomer, will show a singlet for the two equivalent olefinic protons around 6.8 ppm. Dimethyl maleate, the cis-isomer, will show a singlet for its olefinic protons at a slightly different chemical shift, typically around 6.2-6.3 ppm. This compound will not have signals in the olefinic region but will show characteristic signals for the methine (-CH) and methylene (B1212753) (-CH₂) groups.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A3: The expected chemical shifts can be predicted. The following table summarizes the predicted NMR data for this compound and experimental data for common impurities.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Potential Impurities.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Predicted) | -CH(OH) | ~4.4 | ~69 |
| -CH₂- | ~2.7-2.9 | ~40 | |
| -OCH₃ | ~3.7 | ~52 | |
| C=O (ester) | - | ~174 | |
| C=O (acid) | - | ~177 | |
| Dimethyl Fumarate | =CH | ~6.8 (s) | ~134 |
| -OCH₃ | ~3.8 (s) | ~52 | |
| C=O | - | ~165 | |
| Dimethyl Maleate | =CH | ~6.2 (s) | ~130 |
| -OCH₃ | ~3.7 (s) | ~52 | |
| C=O | - | ~165 | |
| Malic Acid | -CH(OH) | ~4.3 | ~69 |
| -CH₂- | ~2.7 | ~41 | |
| C=O | - | ~176, ~178 |
Note: Predicted values are based on computational models and may vary from experimental results. Experimental data for impurities are compiled from various sources.
Experimental Protocols
Protocol: NMR Sample Preparation for Impurity Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthetic this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can affect the chemical shifts of labile protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortexing/Sonication: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a high-purity compound with a singlet in a clean region of the spectrum).
-
Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio and an adequate relaxation delay for accurate integration. Subsequently, acquire a ¹³C NMR spectrum.
Mandatory Visualization
Caption: Workflow for NMR-based impurity identification.
Caption: Key ¹H NMR signals for this compound and a common impurity.
References
Minimizing byproduct formation in malic acid ester synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of malic acid esters. The focus is on minimizing byproduct formation to ensure high purity of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during malic acid ester synthesis in a question-and-answer format.
Issue 1: Low Yield of the Target Malic Acid Ester
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Question: My reaction has a consistently low yield. What are the primary causes and how can I improve it?
-
Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1] To increase the yield, consider the following strategies:
-
Use of Excess Alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[1][2] Often, the alcohol can serve as the reaction solvent.
-
Water Removal: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[1][2][3] This can be achieved by:
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Using a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene (B28343).[1][2]
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[1]
-
-
Issue 2: Presence of Fumaric and Maleic Acid Ester Byproducts
-
Question: My final product is contaminated with significant amounts of fumaric and maleic acid esters. How can I prevent their formation?
-
Answer: The formation of fumaric and maleic acid esters is the most common side reaction, occurring through the dehydration of malic acid or the malic acid ester itself.[4][5][6] The choice of catalyst and reaction temperature are critical factors.
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Catalyst Selection: Strong mineral acids like sulfuric acid can promote dehydration.[4][5] Consider using a milder or heterogeneous catalyst. Amberlyst 36 Dry, a solid acid catalyst, has been shown to provide a good balance between conversion and selectivity, minimizing byproduct formation.[4][5][6]
-
Temperature Control: High reaction temperatures can favor the dehydration side reaction.[7] Maintain the reaction at the lowest effective temperature that allows for a reasonable reaction rate. For the synthesis of dibutyl malate (B86768), a temperature of around 90°C has been reported to be effective.[8]
-
Issue 3: Incomplete Reaction
-
Question: Even after a prolonged reaction time, I still have a significant amount of unreacted malic acid. What can I do?
-
Answer: An incomplete reaction can be due to reaching equilibrium prematurely or insufficient catalyst activity.
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Driving the Equilibrium: As with low yield, removing water via a Dean-Stark trap or using a larger excess of the alcohol can help drive the reaction to completion.[1]
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Catalyst Amount and Activity: Ensure that a sufficient amount of catalyst is used. If using a heterogeneous catalyst, ensure it is properly activated and has not lost its activity. For homogeneous catalysts like p-toluenesulfonic acid, ensure it is of good quality.
-
Issue 4: Dark-Colored Reaction Mixture
-
Question: My reaction mixture turns dark brown or black. What causes this and how can I prevent it?
-
Answer: Darkening of the reaction mixture often indicates decomposition or polymerization side reactions, which can be promoted by high temperatures and strong acid catalysts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in malic acid ester synthesis?
A1: The main byproducts are diesters of fumaric acid and maleic acid.[4][5][6] These are geometric isomers formed from the dehydration of the secondary alcohol group in malic acid to form a double bond.
Q2: How does the choice of catalyst affect byproduct formation?
A2: The catalyst plays a crucial role. Strong Brønsted acids like sulfuric acid are very effective at catalyzing esterification but can also strongly promote the dehydration side reaction, leading to higher levels of fumaric and maleic ester byproducts.[4][5] Heterogeneous acid catalysts, such as Amberlyst 36 Dry, are often preferred as they can be easily separated from the reaction mixture and tend to be more selective, resulting in a purer product.[4][5][6]
Q3: What is the role of temperature in minimizing byproducts?
A3: Temperature control is critical. While higher temperatures increase the rate of esterification, they disproportionately accelerate the rate of the dehydration side reaction. Therefore, it is essential to find an optimal temperature that provides a reasonable reaction rate without excessive byproduct formation.
Q4: Can I use a Dean-Stark trap to improve my reaction?
A4: Yes, using a Dean-Stark apparatus is a highly recommended technique.[1][2] By continuously removing the water produced during the esterification, the reaction equilibrium is shifted towards the products, leading to higher conversion and yield. This is particularly useful when using less reactive alcohols or when trying to drive the reaction to completion.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (malic acid) and the appearance of the product ester and any byproducts.
Quantitative Data Summary
The following table summarizes the effect of different catalysts on the conversion of malic acid and the purity of the resulting dibutyl malate.
| Catalyst | Malic Acid Conversion (%) | Dibutyl Malate Purity (%) | Fumaric Acid Dibutyl Ester (%) | Maleic Acid Dibutyl Ester (%) |
| Sulfuric Acid | 95.2 | 96.50 | 2.54 | 0.96 |
| p-Toluenesulfonic Acid | 85.6 | 97.82 | 1.48 | 0.70 |
| Amberlyst 36 Dry | 84.3 | 98.51 | 0.98 | 0.51 |
| Orthophosphoric Acid | 65.4 | 98.15 | 1.23 | 0.62 |
Data adapted from a study on the esterification of malic acid with n-butanol.[4]
Experimental Protocols
Synthesis of Dibutyl Malate using a Heterogeneous Catalyst
This protocol describes the synthesis of dibutyl malate using Amberlyst 36 Dry as a catalyst, which is shown to produce a high-purity product.
Materials:
-
DL-Malic Acid
-
n-Butanol
-
Amberlyst 36 Dry catalyst
-
Toluene (or another suitable azeotroping agent)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, combine DL-malic acid (1.0 eq), n-butanol (3.0-5.0 eq), Amberlyst 36 Dry (10-15% by weight of malic acid), and toluene (sufficient to fill the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or until TLC/GC analysis indicates the consumption of the starting material.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst 36 Dry catalyst. The catalyst can be washed with a small amount of toluene and the filtrate combined.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude dibutyl malate by vacuum distillation to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of malic acid ester.
Caption: Pathways for malic acid ester synthesis and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. finechem-mirea.ru [finechem-mirea.ru]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. CN101239912A - A kind of method of synthesizing dibutyl malate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Malic acid 4-Me ester vs dimethyl malate in synthesis
Malic Acid 4-Me Ester vs. Dimethyl Malate (B86768) in Synthesis: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of building blocks is critical to the success of a synthetic route. This guide provides a detailed comparison of two structurally related C4 dicarboxylic acid esters: this compound and dimethyl malate. While dimethyl malate is a well-established and versatile reagent, information on this compound is less prevalent. This guide aims to provide a comprehensive overview of both compounds, including their synthesis, physicochemical properties, and potential applications in synthetic chemistry, with a clear distinction between established data and inferred properties based on chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and dimethyl malate is presented in Table 1. Data for dimethyl malate is readily available from numerous sources, while the data for this compound is limited.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Dimethyl Malate |
| CAS Number | 66178-02-7[1][2][3] | 624-48-6[4] |
| Molecular Formula | C₅H₈O₅[3] | C₆H₈O₄[4] |
| Molecular Weight | 148.11 g/mol [3] | 144.13 g/mol [4] |
| Appearance | Crystalline solid (predicted)[1][3] | Clear, colorless, oily liquid[4] |
| Boiling Point | 357.7±27.0 °C (Predicted)[5] | 204-207 °C[4] |
| Melting Point | Not available | -17 °C[4] |
| Density | 1.383±0.06 g/cm³ (Predicted)[5] | 1.15 g/cm³[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][6] | Slightly soluble in water.[4] Miscible with many organic solvents.[7] |
Synthesis and Availability
Dimethyl Malate
Dimethyl malate is a commercially available reagent. The primary industrial synthesis involves the acid-catalyzed esterification of maleic anhydride (B1165640) with methanol.[4][8] This process typically occurs in two stages: a nucleophilic acyl substitution to form the monomethyl ester, followed by a Fischer esterification to yield the dimethyl ester.[4][8]
This compound
This compound is listed by several chemical suppliers and is described as a natural product that can be isolated from the herbs of Saccharum sinense.[1] While specific, detailed laboratory synthesis protocols for this compound are not readily found in the searched literature, its synthesis can be inferred from general methods for the esterification of malic acid. The selective esterification of the 4-carboxylic acid group of malic acid over the 1-carboxylic acid and the secondary alcohol would require specific protecting group strategies or enzymatic methods to achieve high selectivity. A plausible synthetic approach would involve the protection of the more reactive C1-carboxylic acid and the C2-hydroxyl group, followed by esterification of the C4-carboxylic acid and subsequent deprotection.
Experimental Protocols
Synthesis of Dimethyl Malate from Maleic Anhydride
The following is a general, illustrative protocol for the synthesis of dimethyl malate based on established methods.[4][8]
Materials:
-
Maleic anhydride
-
Methanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Maleic anhydride is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The mixture is heated under reflux for a specified period to allow for the formation of the monomethyl ester and its subsequent esterification to the dimethyl ester.
-
After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted into an organic solvent.
-
The organic layer is washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude dimethyl malate can be purified by distillation.
Note: No specific experimental protocol for the synthesis of this compound was found in the reviewed literature.
Comparison in Synthetic Applications
Dimethyl Malate: The Established Dienophile and Building Block
Dimethyl malate is widely utilized in organic synthesis, primarily as a dienophile in Diels-Alder reactions.[4][8] Its electron-deficient double bond readily reacts with a variety of dienes to form cyclic adducts, which are valuable intermediates in the synthesis of complex molecules. Beyond cycloadditions, dimethyl malate serves as a precursor for various functionalized molecules. For instance, its hydrolysis yields maleic acid or its monomethyl ester, and hydration leads to malic acid.[4] It is also used as an additive and intermediate for plastics, pigments, pharmaceuticals, and agricultural products.[4][8]
This compound: A Chiral Building Block with Untapped Potential
Due to the limited information available, the synthetic applications of this compound are not well-documented in the scientific literature. However, based on its structure, we can infer its potential utility. As a derivative of malic acid, a chiral molecule, this compound possesses a stereocenter at the C2 position. This makes it a potentially valuable chiral building block for the asymmetric synthesis of pharmaceuticals and other bioactive molecules. The presence of a free carboxylic acid, a secondary alcohol, and an ester group provides multiple handles for chemical modification, allowing for the introduction of diverse functionalities.
Logical Relationship in Synthesis
The following diagram illustrates the synthetic relationship between maleic anhydride, malic acid, and their respective methyl esters.
Caption: Synthetic pathways from maleic anhydride and malic acid.
Conclusion
Conversely, this compound is a less-explored compound. While commercially available and of natural origin, its synthetic utility has not been extensively reported. Its key distinguishing feature is its inherent chirality, which suggests potential as a valuable building block in asymmetric synthesis. However, the lack of direct comparative studies and detailed synthetic protocols for this compound necessitates that researchers consider it a novel reagent that may require significant methods development.
For established applications requiring a robust dienophile or a C4 diester building block, dimethyl malate remains the standard choice. For researchers seeking to introduce a chiral C4 unit with multiple functionalities, this compound presents an intriguing, albeit less characterized, alternative that warrants further investigation. The choice between these two reagents will ultimately depend on the specific synthetic goals, with dimethyl malate offering reliability and predictability, and this compound providing an opportunity for innovation in chiral synthesis.
References
- 1. This compound | 66178-02-7 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. CAS 66178-02-7 | this compound [phytopurify.com]
- 4. Dimethyl maleate - Wikipedia [en.wikipedia.org]
- 5. This compound | 66178-02-7 [chemicalbook.com]
- 6. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. celanese.com [celanese.com]
- 8. The application and production process of dimethyl maleate_Chemicalbook [chemicalbook.com]
A Researcher's Guide to Comparing the Chiral Purity of Malic Acid 4-Me Ester from Different Suppliers
For researchers in drug development and other scientific fields requiring chirally pure compounds, ensuring the enantiomeric excess of starting materials is critical. This guide provides a framework for comparing the chiral purity of Malic acid 4-Me ester obtained from various suppliers. As certificates of analysis often do not specify the enantiomeric purity, this document outlines a detailed experimental protocol for its determination, enabling researchers to make informed decisions based on their own analytical data.
Potential Suppliers of this compound
A number of chemical suppliers list this compound in their catalogs. While direct claims of chiral purity are not always available, the following companies are potential sources for this product:
It is recommended to request a certificate of analysis from each supplier, which may provide some purity information, although specific enantiomeric excess data is often not included.[8]
Experimental Protocol for Chiral Purity Determination
The following protocol is based on a widely used method for the chiral separation of carboxylic acids, which involves derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10] This method allows for the separation and quantification of the two enantiomers of this compound.
Materials and Reagents
-
This compound samples from different suppliers
-
(R)-(+)-1-(1-Naphthyl)ethylamine ((R)-NEA) (chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide (B86325) coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
(S)-Malic acid 4-Me ester and (R)-Malic acid 4-Me ester standards (if available)
Derivatization Procedure
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 1 mL of anhydrous dichloromethane.
-
Activation: To the solution, add 1.2 equivalents of DCC and a catalytic amount of DMAP. Stir the mixture at room temperature for 10 minutes.
-
Derivatization: Add 1.1 equivalents of (R)-NEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure.
-
Final Sample Preparation: Re-dissolve the residue in a known volume of acetonitrile for HPLC analysis.
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the diastereomeric products (e.g., 30-70% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (due to the naphthyl group of the derivatizing agent)
-
Injection Volume: 10 µL
The separation of the resulting diastereomers allows for the quantification of each enantiomer present in the original sample. The enantiomeric excess (% e.e.) can be calculated using the peak areas of the two diastereomers:
% e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100
Data Presentation: Comparison of Chiral Purity
The following table should be used to summarize the experimental findings for this compound from different suppliers.
| Supplier | Lot Number | Stated Purity (Chemical) | Experimentally Determined Chiral Purity (% e.e. of the major enantiomer) | Retention Time of Major Diastereomer (min) | Retention Time of Minor Diastereomer (min) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C | |||||
| ... |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the determination of the chiral purity of this compound.
Caption: Workflow for chiral purity analysis of this compound.
By following this guide, researchers can independently assess the chiral purity of this compound from various suppliers, ensuring the quality and reliability of their starting materials for subsequent experiments.
References
- 1. This compound | CAS:66178-02-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. CAS 66178-02-7 | this compound [phytopurify.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. This compound | 66178-02-7 [chemicalbook.com]
- 6. chemfarms.com [chemfarms.com]
- 7. keyorganics.net [keyorganics.net]
- 8. chemfaces.com [chemfaces.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Malic Acid 4-Me Ester by ¹H-NMR and ¹³C-NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of the Malic acid 4-Me ester structure. The data presented herein serves as a benchmark for researchers to compare against their experimental findings, ensuring accurate structural confirmation.
Chemical Structure
This compound, also known as (S)-2-Hydroxybutanedioic acid 4-methyl ester, possesses the chemical formula C₅H₈O₅[1]. The structure contains a free carboxylic acid, a secondary alcohol, and a methyl ester. The validation process involves confirming the presence and connectivity of these functional groups through ¹H and ¹³C-NMR spectroscopy.
Structure with Numbering for NMR Assignments:
(Note: Carboxylic acid proton is designated H1', hydroxyl proton as H2', methine proton as H3, methylene (B1212753) protons as H4a/H4b, and methyl protons as H5. Carbons are numbered C1-C5)
Comparative NMR Data
The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for this compound. Experimental values should closely align with these predictions for structural confirmation.
Table 1: Predicted ¹H-NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| H1' (COOH) | 10.0 - 13.0 | broad singlet (br s) | 1H | - | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| H2' (OH) | 2.0 - 5.0 | broad singlet (br s) | 1H | - | Chemical shift is variable. May exchange with D₂O. |
| H3 (CH) | 4.4 - 4.6 | doublet of doublets (dd) | 1H | J = 4-6, 6-8 | Coupled to the two diastereotopic protons of the CH₂ group (H4a, H4b). |
| H4a, H4b (CH₂) | 2.8 - 3.0 | doublet of doublets (dd) | 2H | J = 16-18 (geminal), 4-8 (vicinal) | These are diastereotopic protons and will appear as two separate signals, each coupled to H3 and to each other. |
| H5 (CH₃) | ~3.7 | singlet (s) | 3H | - | The methyl group of the ester is a characteristic singlet. |
Table 2: Predicted ¹³C-NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (COOH) | 175 - 180 | The carboxylic acid carbonyl carbon is typically downfield. |
| C4 (C=O, ester) | 170 - 175 | The ester carbonyl carbon is slightly upfield compared to the carboxylic acid. |
| C2 (CH-OH) | 65 - 70 | Carbon attached to the hydroxyl group. |
| C5 (O-CH₃) | 50 - 55 | The methyl carbon of the ester. |
| C3 (CH₂) | 38 - 42 | The methylene carbon adjacent to the chiral center and the ester. |
Experimental Workflow and Validation Logic
The structural validation of this compound follows a logical workflow, beginning with sample preparation and culminating in the comparison of acquired data with predicted values. This process ensures the unambiguous confirmation of the molecule's constitution.
Caption: Logical workflow for the validation of this compound structure using NMR spectroscopy.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra for small organic molecules like this compound.[2] Instrument-specific parameters may require optimization.
A. Sample Preparation
-
Quantity : Accurately weigh 5-10 mg of purified this compound for ¹H-NMR, or 20-50 mg for ¹³C-NMR.[3][4]
-
Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Other solvents like Acetone-d₆ or DMSO-d₆ can also be used.[1]
-
Transfer : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Standard : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added (0 ppm). Often, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is sufficient for referencing.[3][5]
B. ¹H-NMR Spectroscopy
-
Spectrometer : 400 MHz or higher field strength recommended.
-
Acquisition Parameters :
-
Pulse Program : Standard single pulse (zg30).
-
Number of Scans (ns) : 8 to 16 scans.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 3-4 seconds.
-
Spectral Width (sw) : 12-16 ppm.
-
-
Processing :
-
Apply a Fourier transform (FT) to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum using the TMS or residual solvent signal.
-
Integrate all peaks and analyze chemical shifts and multiplicities.
-
C. ¹³C-NMR Spectroscopy
-
Spectrometer : 100 MHz or higher (corresponding to 400 MHz for ¹H).
-
Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled single pulse (zgpg30).
-
Number of Scans (ns) : 512 to 2048 scans, depending on sample concentration.
-
Relaxation Delay (d1) : 2 seconds.
-
Acquisition Time (aq) : 1-2 seconds.
-
Spectral Width (sw) : 200-240 ppm.
-
-
Processing :
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS or solvent signal.
-
By following these protocols and comparing the resulting data with the provided tables, researchers can confidently validate the chemical structure of this compound.
References
A Comparative Guide to Catalysts for Malic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of malic acid is a critical reaction in the synthesis of various valuable compounds, including biodegradable polymers, plasticizers, and pharmaceutical intermediates. The efficiency of this process is heavily dependent on the choice of catalyst. This guide provides an objective comparison of different catalysts for the esterification of malic acid, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Performance Comparison of Catalysts
The selection of a catalyst for malic acid esterification involves a trade-off between reaction rate, product yield, selectivity, and practical considerations such as catalyst separation and reusability. Both homogeneous and heterogeneous catalysts have been effectively employed.
Homogeneous Catalysts
Traditional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the esterification of malic acid. While they offer high catalytic activity, their use is associated with challenges in separation from the reaction mixture, leading to corrosion issues and the generation of acidic waste.
Heterogeneous Catalysts
Heterogeneous solid acid catalysts offer a more environmentally friendly and industrially viable alternative to homogeneous catalysts. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing overall process costs. Key performance metrics for various catalysts in the esterification of malic acid with n-butanol are summarized in the table below.
| Catalyst Type | Catalyst Name | Malic Acid Conversion (%) | Dibutyl Malate Yield (%) | Purity (%) | Byproducts | Reference |
| Homogeneous | Sulfuric Acid | High | 71 | - | Esters of fumaric and maleic acids | [1] |
| Homogeneous | Orthophosphoric Acid | Low | 68 | - | Esters of fumaric and maleic acids | [1] |
| Homogeneous | p-Toluenesulfonic Acid | High | 56 | - | Esters of fumaric and maleic acids | [1] |
| Heterogeneous | Amberlyst 36 Dry | High | 70 | High | Minimal esters of fumaric and maleic acids | [1] |
| Heterogeneous | Amberlyst 36 Wet | Low | - | - | Tarring of reaction mass | [1] |
| Heterogeneous | KU-2-FPP | Low | 86 | - | Esters of fumaric and maleic acids | [1] |
| Heterogeneous | KIF-T | Low | - | - | Tarring of reaction mass | [1] |
Reaction conditions: Temperature 85°C, catalyst amount 1 wt%, synthesis time 80 min.[1]
From the data, it is evident that among the tested catalysts, Amberlyst 36 Dry provides an optimal balance of high conversion and selectivity, leading to a high yield of pure dibutyl malate.[1] While sulfuric acid shows high conversion, the formation of byproducts is a significant drawback.[1] The catalyst KU-2-FPP shows a high yield, but its overall conversion of malic acid is low under the tested conditions.[1]
Byproduct Formation
A common challenge in the esterification of malic acid is the dehydration of the malic acid or its ester, leading to the formation of unsaturated byproducts such as esters of fumaric and maleic acids.[1] The choice of catalyst can influence the extent of these side reactions. Studies show that the quantity of byproducts is largely independent of the catalyst used, with the notable exception of sulfuric acid, which tends to promote their formation.[1]
Experimental Protocols
The following is a representative experimental protocol for the comparative study of catalysts in the esterification of malic acid with n-butanol.
Materials:
-
DL-Malic Acid (≥99.3% purity)
-
n-Butyl Alcohol (≥99.8% purity)
-
Benzene (B151609) (azeotroping agent)
-
Catalyst (e.g., Sulfuric Acid, Amberlyst 36 Dry, etc.)
Procedure:
-
A mixture of DL-malic acid, n-butyl alcohol (in a molar ratio appropriate for the desired ester, e.g., 1:2.5 for diester), and benzene is charged into a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap with a reflux condenser.
-
The catalyst (typically 1 wt% of the total reaction mass) is added to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 85°C) and stirred vigorously.
-
The progress of the reaction is monitored by collecting and analyzing samples of the reaction mass at regular intervals using gas-liquid chromatography (GLC).
-
Upon completion of the reaction, the catalyst is separated. Heterogeneous catalysts are removed by filtration, while homogeneous catalysts may require neutralization and washing steps.
-
The crude product is then purified, for example, by fractional distillation under reduced pressure, to isolate the pure malic acid ester.
Analysis: The composition of the reaction mixture and the purity of the final product are determined using analytical techniques such as gas-liquid chromatography (GLC) and mass spectrometry (MS).[1]
Logical Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for catalyst comparison and the logical process for selecting an optimal catalyst.
Caption: Experimental workflow for catalyst comparison in malic acid esterification.
Caption: Logical flow for selecting the optimal catalyst for malic acid esterification.
References
A Comparative Guide to LC-MS Methods for the Detection and Quantification of Malic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of malic acid esters. We will explore various LC-MS approaches, offering a side-by-side look at their performance, supported by experimental data. Additionally, we will briefly touch upon alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to provide a broader analytical context.
Introduction to Malic Acid Ester Analysis
Malic acid esters are a class of compounds with relevance in various fields, including the food and beverage industry, where they contribute to flavor and aroma profiles, and in the chemical industry as precursors and intermediates. Accurate and sensitive quantification of these esters is crucial for quality control, process optimization, and safety assessment. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity.
This guide will delve into the specifics of different LC-MS methodologies, including variations in chromatographic separation and mass spectrometric detection, to aid researchers in selecting the most appropriate method for their specific analytical needs.
Experimental Methodologies
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS analysis of malic acid esters.
Sample Preparation Protocol: Liquid-Liquid Extraction for Beverage Samples
This protocol is suitable for extracting malic acid esters from liquid matrices such as fruit juices and wine.
-
Degassing: For carbonated beverages, degas a 50 mL sample in an ultrasonic bath for 15 minutes.
-
pH Adjustment: Adjust the pH of the sample to 7.0 using a 0.1 M sodium hydroxide (B78521) solution.
-
Extraction:
-
Transfer the pH-adjusted sample to a 100 mL separatory funnel.
-
Add 25 mL of ethyl acetate (B1210297) and shake vigorously for 2 minutes.
-
Allow the layers to separate for 10 minutes.
-
Collect the upper organic layer.
-
Repeat the extraction process twice more with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis Protocol
This protocol outlines a general LC-MS/MS method for the quantification of malic acid esters.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole (QQQ) or a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used. For more polar esters, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly over time to elute the esters.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for malic acid esters.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification on a QQQ instrument, monitoring specific precursor-to-product ion transitions for each ester.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the specific malic acid esters of interest, the sample matrix, and the required sensitivity. This section compares the performance of different LC-MS methods and provides a brief comparison with GC-MS.
LC-MS Methodologies: A Head-to-Head Comparison
The performance of an LC-MS method is significantly influenced by the choice of the chromatographic column and the mass spectrometer.
Chromatographic Separation: Reversed-Phase vs. HILIC
-
Reversed-Phase (RP) Chromatography: C18 columns are the workhorse for separating a wide range of compounds with moderate polarity. They are generally suitable for malic acid esters with longer alkyl chains. However, very polar, short-chain esters may have limited retention on these columns.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of highly polar compounds.[2][3][4][5] For the analysis of polar malic acid esters, HILIC can offer superior retention and resolution compared to reversed-phase chromatography.[2][3][4][5][6]
Mass Spectrometric Detection: Triple Quadrupole (QQQ) vs. Quadrupole Time-of-Flight (Q-TOF)
-
Triple Quadrupole (QQQ) Mass Spectrometry: QQQ instruments are the gold standard for targeted quantitative analysis.[7] They offer exceptional sensitivity and selectivity by operating in MRM mode. This makes them ideal for detecting and quantifying trace levels of malic acid esters in complex matrices.[7]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments provide high-resolution and accurate mass data, which is invaluable for the identification of unknown compounds and for confirmation of target analytes. While generally considered less sensitive than QQQ for targeted quantification, modern Q-TOF instruments can achieve comparable limits of detection for many applications.[7]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) method for the determination of diethyl maleate, a structurally similar compound to some malic acid esters. This data can serve as a benchmark for what can be achieved for malic acid ester analysis.
| Parameter | Performance | Reference |
| Analyte | Diethyl Maleate | [8] |
| Instrumentation | RRLC-MS/MS | [8] |
| Linearity Range | 0.06 - 20.0 mg/L | [8] |
| Correlation Coefficient (R²) | >0.996 | [8] |
| Limit of Detection (LOD) | 0.1 mg/kg | [8] |
| Limit of Quantification (LOQ) | 0.3 mg/kg | [8] |
| Recovery | 86.2% - 96.4% | [8] |
| Intra-day Precision (RSD) | 3.19% - 8.18% | [8] |
| Inter-day Precision (RSD) | 3.72% - 7.64% | [8] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Malic acid esters, particularly those with shorter alkyl chains, can be amenable to GC-MS analysis.
-
Advantages of GC-MS: GC-MS often provides excellent chromatographic resolution and well-defined peaks for volatile compounds. Electron ionization (EI) sources in GC-MS produce reproducible fragmentation patterns that are useful for compound identification through spectral libraries.
-
Disadvantages of GC-MS: Less volatile malic acid esters may require derivatization to increase their volatility and thermal stability, adding a step to the sample preparation process.
-
Comparison with LC-MS: For semi-volatile malic acid esters, both LC-MS and GC-MS can be viable options. The choice often depends on the specific ester, the complexity of the sample matrix, and the availability of instrumentation. A direct comparison study for glycidyl (B131873) esters, which share some chemical properties with malic acid esters, suggests that while indirect GC-MS methods are well-established, direct LC-MS/MS methods offer advantages in terms of speed and simplicity.[9]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical choices.
Caption: Experimental workflow for the analysis of malic acid esters.
Caption: Decision tree for selecting an LC-MS method for malic acid ester analysis.
Conclusion
The selection of an appropriate LC-MS method for the quantification of malic acid esters is a critical step in achieving accurate and reliable results. This guide has provided a comparative overview of different LC-MS approaches, highlighting the strengths and considerations of various chromatographic columns and mass spectrometers. For targeted quantification of malic acid esters at low concentrations, a UHPLC system coupled with a triple quadrupole mass spectrometer using a column chemistry appropriate for the polarity of the specific esters is often the method of choice. For studies requiring the identification of unknown esters or confirmation of their identity, a high-resolution mass spectrometer such as a Q-TOF is highly advantageous. While GC-MS presents a viable alternative for more volatile esters, LC-MS offers greater flexibility for a wider range of malic acid esters without the need for derivatization. By carefully considering the information presented in this guide, researchers can make informed decisions to optimize their analytical strategy for the successful detection and quantification of malic acid esters.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Diethyl Maleate in Cosmetics by Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry [zpxb.xml-journal.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Synthons: Alternatives to Malic Acid 4-Methyl Ester
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. (S)- and (R)-Malic acid 4-methyl esters are widely utilized C4 chiral synthons due to their ready availability and versatile functionality. However, a range of alternative chiral building blocks derived from the chiral pool offer distinct advantages in specific synthetic contexts. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of chiral synthons.
Tartaric Acid Derivatives
Both L-(+)- and D-(-)-tartaric acids are inexpensive, enantiomerically pure C4 dicarboxylic acids that serve as versatile starting materials for a variety of chiral synthons.[1] Their C2 symmetry can be exploited or broken to access a wide array of chiral intermediates.[1][2]
Key Derivatives and Applications:
-
1,4-Di-O-benzyl-L-threitol: A common C2-symmetric diol used in the synthesis of various natural products and chiral ligands.
-
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid (L-tartaric acid diisopropylidene acetal): A protected derivative that allows for selective manipulation of the carboxyl groups.
-
Chiral Pyrrolidines: 3,4-Difunctionalized pyrrolidines derived from tartaric acids are valuable building blocks in total synthesis and catalyst design.
Performance Comparison:
(R)- and (S)-3-Hydroxybutyrate and Derivatives
(R)- and (S)-3-Hydroxybutyric acid and their esters are valuable C4 chiral building blocks, particularly for the synthesis of pharmaceuticals like macrolide antibiotics.[3] These synthons can be accessed through biotechnological routes, such as the microbial fermentation of poly-(R)-3-hydroxybutyrate (PHB), or through chemo-enzymatic methods.[2][3]
Key Derivatives and Applications:
-
(R)- and (S)-Methyl 3-hydroxybutyrate: Versatile intermediates for a range of transformations.
-
(R)- and (S)-β-Butyrolactone: Highly reactive electrophiles for the introduction of the chiral C4 unit.
Performance Comparison: (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate Synthesis
A practical example for comparison is the synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
| Precursor/Method | Key Steps | Yield | Enantiomeric Excess (e.e.) | Reference |
| (R)-Ethyl-3-hydroxybutyrate & (R)-1,3-butanediol | Enzymatic transesterification with CAL-B | Not explicitly stated for this step, but the overall process is efficient. | High (starting materials are enantiopure) | [2] |
| Racemic β-butyrolactone | Enzymatic kinetic resolution (CAL-B) followed by esterification and reduction | 40% yield of (S)-2 (unreacted) with 91% e.e., 48% yield of (R,R)-4 with >90% diastereomeric ratio (d.r.) | >90% d.r. | [2] |
| Poly-(R)-3-hydroxybutyrate (PHB) | Transesterification with ethanol, followed by reduction and a final transesterification step | 70% for the initial esterification to (R)-methyl 3-hydroxybutyrate | High (derived from enantiopure biopolymer) | [4] |
Amino Acid-Derived Synthons: Aspartic Acid and Glutamic Acid
L-Aspartic acid and L-glutamic acid are abundant and inexpensive amino acids that serve as excellent chiral precursors for a variety of functionalized building blocks.[5][6] Their inherent amino and carboxylic acid functionalities provide a rich platform for synthetic manipulation.
Key Derivatives and Applications:
-
N-Protected Aspartic and Glutamic Anhydrides: Versatile intermediates for the synthesis of β-amino acids and other nitrogen-containing compounds.
-
Chiral Lactams: Readily prepared from glutamic acid and used in the synthesis of alkaloids and other complex targets.
-
Chiral β-Amino Alcohols: Synthesized from aspartic acid and used in the preparation of peptidomimetics and other pharmaceuticals.
Performance Comparison: Enantioselective Synthesis of N-substituted Aspartic Acids
An engineered C-N lyase has been shown to be highly effective in the enantioselective synthesis of N-substituted aspartic acids, which are precursors to artificial sweeteners.[7]
| Substrate (Amine) | Conversion | Isolated Yield | Enantiomeric Excess (e.e.) | Reference |
| 3,3-Dimethylbutylamine | >99% | 67% | >99% | [8] |
| 3-(3-Hydroxy-4-methoxyphenyl)propylamine | 93-95% | 66-74% | >99% | [9] |
Experimental Protocols
Synthesis of (R)-Methyl 3-hydroxybutanoate from PHB[4]
A 2-L round-bottomed flask is charged with 50 g (0.58 mol) of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of absolute 1,2-dichloroethane. The mixture is heated at reflux for 1 hour. A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol (B129727) is added, and the reaction mixture is heated at reflux for 3 days. After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes before the layers are separated. The aqueous layer is extracted three times with 200 mL of chloroform (B151607) each. The combined organic layers are washed with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine. After drying over magnesium sulfate (B86663) and removal of the solvent in a rotary evaporator, a residue of 59 g is obtained. This crude product is distilled under reduced pressure to give 48 g (70%) of pure (R)-(-)-methyl 3-hydroxybutanoate.
Synthesis of a Chiral β-Amino Acid Derivative from L-Aspartic Acid[6]
(S)-2-(Boc-amino)-4-methoxy-4-oxobutanoic acid is prepared from L-aspartic acid. To a solution of this compound (1 equivalent) in anhydrous THF at 0°C under a nitrogen atmosphere is added N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and N-methylmorpholine (1.1 equivalents). The mixture is stirred at 0°C for 30 minutes, and then a solution of isobutyl chloroformate (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated to give the crude Weinreb amide. This is then reacted with a Grignard reagent (2,4,5-trifluorophenyl magnesium bromide) to yield the corresponding ketone, which is subsequently reduced to the chiral β-amino alcohol. The overall yield for the two steps from the Weinreb amide is 75%.
Visualizing Synthetic Pathways
References
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Engineered C-N Lyase: Enantioselective Synthesis of Chiral Synthons for Artificial Dipeptide Sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to L-Malic Acid Production: Bio-based Routes Versus Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-malic acid, a dicarboxylic acid with a chiral center, is a versatile molecule with broad applications in the food, pharmaceutical, and chemical industries. Its production is dominated by two primary methodologies: bio-based fermentation and chemical synthesis. This guide provides an objective comparison of these two approaches, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Quantitative Comparison
The selection of a production method for L-malic acid often hinges on key performance indicators such as product titer, yield, and productivity. The following table summarizes these metrics for both bio-based production using various microorganisms and conventional chemical synthesis.
| Production Method | Organism/Catalyst | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Purity/Stereochemistry |
| Bio-based | Aspergillus oryzae | Glucose | Up to 178 | 0.54 g/g | Up to 0.90 | Enantiomerically pure L-malic acid |
| Aspergillus niger (engineered) | Glucose | 201.24 | 1.27 mol/mol | 0.93 | Enantiomerically pure L-malic acid | |
| Saccharomyces cerevisiae (engineered) | Glucose | 59 | 0.42 mol/mol | 0.29 | Enantiomerically pure L-malic acid | |
| Ustilago trichophora | Glycerol | 196 | 0.82 g/g | 0.39 | Enantiomerically pure L-malic acid | |
| Chemical Synthesis | High temperature and pressure | Maleic Anhydride (B1165640) | High (process dependent) | ~83-84% (overall) | Process dependent | Racemic mixture (DL-malic acid) |
Key Distinctions at a Glance
Bio-based production methods offer the significant advantage of producing enantiomerically pure L-malic acid, which is the naturally occurring and biologically active form. In contrast, chemical synthesis typically results in a racemic mixture of D- and L-malic acid, necessitating additional and often costly chiral resolution steps if the pure L-enantiomer is required. However, chemical synthesis can offer high reaction rates and yields.
Experimental Protocols
Bio-based Production of L-Malic Acid using Aspergillus oryzae
This protocol outlines a typical lab-scale fermentation process for L-malic acid production using Aspergillus oryzae.
1. Strain and Media Preparation:
-
Strain: Aspergillus oryzae DSM 1863.
-
Spore Suspension: Harvest spores from a 7-day old culture on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) using a sterile 0.01% Tween 80 solution.
-
Pre-culture Medium: Prepare a seed medium containing (per liter): 30 g glucose, 0.6 g KH₂PO₄, 2 g urea, 0.5 g MgSO₄·7H₂O, 0.11 g ZnSO₄·7H₂O, 0.088 g FeSO₄·7H₂O, and 6.6 µM riboflavin.
-
Fermentation Medium: Prepare the main fermentation medium containing (per liter): 80 g glucose, 0.6 g KH₂PO₄, 0.2 g urea, 0.5 g MgSO₄·7H₂O, 0.11 g ZnSO₄·7H₂O, 0.088 g FeSO₄·7H₂O, 6.6 µM riboflavin, and 1 g CaCO₃. Sterilize all media by autoclaving.
2. Fermentation Process:
-
Inoculation: Inoculate the pre-culture medium with the spore suspension to a final concentration of approximately 1 x 10⁷ spores/mL.
-
Pre-culture Incubation: Incubate the pre-culture in a shaker at 30°C and 200 rpm for 24 hours.
-
Inoculation of Main Culture: Transfer 10% (v/v) of the pre-culture to the main fermentation medium.
-
Fermentation Conditions: Incubate the main culture in a shaker at 37°C and 200 rpm. The fermentation is typically carried out for 120-192 hours.
-
pH Control: The inclusion of CaCO₃ in the medium helps to buffer the pH, which tends to decrease due to acid production.
3. Downstream Processing (Purification):
-
Biomass Removal: Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
-
Purification: The L-malic acid in the supernatant can be purified using various methods, including reactive extraction or chromatography. A common laboratory method involves:
-
Acidification of the broth to a low pH (e.g., 2.0) with a strong acid like H₂SO₄.
-
Extraction of L-malic acid into an organic solvent (e.g., a mixture of tributyl phosphate (B84403) and a diluent).
-
Back-extraction into a fresh aqueous phase.
-
Crystallization of L-malic acid from the concentrated aqueous solution.
-
Chemical Synthesis of DL-Malic Acid from Maleic Anhydride
This protocol describes a general laboratory-scale procedure for the chemical synthesis of DL-malic acid.
1. Materials:
-
Maleic anhydride
-
Deionized water
-
High-pressure reactor (autoclave)
2. Synthesis Procedure:
-
Hydrolysis of Maleic Anhydride: Dissolve a known quantity of maleic anhydride in deionized water in the reaction vessel. This hydrolysis reaction to maleic acid is exothermic.
-
Reaction Conditions: Seal the reactor and heat the aqueous solution to a high temperature, typically in the range of 150-200°C. The reaction is carried out under autogenous pressure, which will be superatmospheric (e.g., 10-20 atm).
-
Reaction Time: Maintain the reaction at the target temperature for a period of 2 to 5 hours. The hydration of the double bond in maleic acid to form malic acid is the primary reaction. This process also leads to the isomerization of some maleic acid to fumaric acid, which is then also hydrated to malic acid.[1][2]
3. Downstream Processing (Purification):
-
Cooling and Fumaric Acid Removal: Cool the reaction mixture. Fumaric acid, being less soluble in water than malic acid, will precipitate out and can be removed by filtration.
-
Purification of Malic Acid: The aqueous solution containing DL-malic acid can be further purified by:
-
Treatment with activated carbon to remove color impurities.
-
Concentration of the solution by evaporation under reduced pressure.
-
Crystallization of DL-malic acid. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Signaling Pathways and Reaction Mechanisms
Bio-based Production: The Reductive Tricarboxylic Acid (rTCA) Cycle
In many microorganisms engineered for high-yield L-malic acid production, the cytosolic reductive TCA (rTCA) pathway is the primary metabolic route. This pathway is advantageous as it fixes CO₂ and has a high theoretical yield.
References
Safety Operating Guide
Personal protective equipment for handling Malic acid 4-Me ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Malic acid 4-Me ester (CAS: 66178-02-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety protocols for structurally similar carboxylic acids and esters. It is imperative to handle this compound with caution as a potentially hazardous substance to ensure a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body | Laboratory coat | A fully-fastened lab coat provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of potential vapors or aerosols, all handling should occur within a certified chemical fume hood. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and operational.[1][2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Prepare your designated workspace by ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.[1][3][4]
-
When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]
-
Keep the container tightly sealed when not in use to prevent the release of potential vapors.[1][3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.[3]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][4]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][5]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6] For large spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams.[3]
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the chemical waste, including contaminated absorbents and disposable PPE, through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1][4] Do not dispose of it down the drain or in regular trash.[5][7]
Caption: Workflow for the safe handling of this compound.
References
- 1. Dimethyl Maleate: A Stable Compound with Safety Precautions for Handling and Storage_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemos.de [chemos.de]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
